4-Fluoro-2-(4-methoxybenzyl)phenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2-[(4-methoxyphenyl)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c1-17-13-5-2-10(3-6-13)8-11-9-12(15)4-7-14(11)16/h2-7,9,16H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXDWZHGVUZVOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=C(C=CC(=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: 4-Fluoro-2-(4-methoxybenzyl)phenol (CAS 1426-54-6)
Notice to Researchers, Scientists, and Drug Development Professionals:
Extensive investigation into the properties of 4-Fluoro-2-(4-methoxybenzyl)phenol with CAS number 1426-54-6 has revealed a significant lack of publicly available, verifiable technical data. This scarcity of information prevents the creation of a comprehensive technical guide as requested.
Key challenges identified during the research process include:
-
Structural Ambiguity: There is conflicting information regarding the precise chemical structure associated with CAS number 1426-54-6. Public databases, such as PubChem, associate a similar but distinct structure, 4-fluoro-2-(4-methoxyphenyl)phenol, with this CAS identifier. This fundamental discrepancy makes it impossible to accurately report on the compound's properties.
-
Absence of Experimental Data: A thorough search of scientific literature and chemical databases yielded no specific experimental data for this compound. This includes a lack of information on:
-
Physicochemical properties (e.g., melting point, boiling point, solubility)
-
Spectroscopic data (NMR, IR, Mass Spectrometry)
-
Detailed experimental protocols for synthesis
-
Biological activity and associated signaling pathways
-
Due to the absence of this critical information, the core requirements of this technical guide, including quantitative data tables, detailed experimental methodologies, and visualizations of signaling pathways, cannot be fulfilled.
General Information on Related Compounds
While specific data for this compound is unavailable, general information on the synthesis of substituted benzylphenols can be found in chemical literature. One common method involves the reaction of a substituted phenol with a benzylating agent. For instance, a patented process describes the preparation of p-substituted o-benzylphenols by reacting p-substituted phenols with agents like benzyl alcohol or benzyl chloride in the presence of a zeolite catalyst at elevated temperatures.[1]
Hypothetical Experimental Workflow
Should a reliable synthesis protocol for this compound be developed, a general workflow for its characterization could be proposed. This would involve synthesis, purification, and subsequent analysis to confirm its structure and purity.
Caption: Hypothetical workflow for synthesis and characterization.
Conclusion
References
The Potent Edge: A Technical Guide to the Biological Activity of Fluorinated Benzylphenols
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery. This technical guide delves into the burgeoning field of fluorinated benzylphenols, a class of compounds demonstrating significant potential across various therapeutic areas, including oncology and infectious diseases. Fluorination can dramatically alter the physicochemical properties of benzylphenols, enhancing their metabolic stability, membrane permeability, and binding affinity to biological targets. This guide provides a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental methodologies, and mechanistic insights into their modes of action.
Quantitative Analysis of Biological Activity
The biological efficacy of fluorinated benzylphenols has been demonstrated through a range of in vitro assays. The following tables summarize the key quantitative data, providing a comparative analysis of their antimicrobial and anticancer activities.
Table 1: Antimicrobial Activity of Fluorinated Benzyl Derivatives
Minimal Inhibitory Concentration (MIC) is a key metric for antimicrobial potency, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative 9m | Staphylococcus aureus | 0.5 | [1] |
| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative 9m | Escherichia coli | 1 | [1] |
| 3-(4-trifluoromethyl)-benzyloxy derivative 10d | Staphylococcus aureus | 1 | [1] |
| 3-(4-trifluoromethyl)-benzyloxy derivative 10d | Escherichia coli | 16 | [1] |
| Phenyl- and benzimidazole-substituted benzyl ether 6g | Staphylococcus aureus | 3.12 | [2] |
| Phenyl- and benzimidazole-substituted benzyl ether 6g | Methicillin-resistant S. aureus (MRSA) | 6.25 | [2] |
Note: The provided data showcases the potent antibacterial activity of fluorinated benzyl derivatives against both Gram-positive and Gram-negative bacteria. Notably, compound 9m demonstrates exceptional potency against S. aureus and E. coli.
Table 2: Anticancer Activity of Fluorinated Benzyl and Benzamide Derivatives
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 (µM) | Reference |
| N-benzyl-2-fluorobenzamide derivative 38 | MDA-MB-231 (Triple-negative breast cancer) | 1.98 | [3] |
| 4-(N-ethyl-1H-indol-3-yl)-6-(p-methoxyphenyl)-pyrimidin-2-amine 11a | HEPG2 (Liver cancer) | 0.7 | [4] |
| p-chlorobenzylamino derivative 8e | U-937 (Leukemia) | 5.7 - 12.2 | [5] |
| p-chlorobenzylamino derivative 8e | SK-MEL-1 (Melanoma) | 5.7 - 12.2 | [5] |
Note: The data indicates that fluorinated benzyl derivatives exhibit significant cytotoxic effects against various cancer cell lines, with some compounds showing sub-micromolar efficacy.
Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experiments cited in this guide.
Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the Minimal Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7]
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Fluorinated benzylphenol compounds dissolved in a suitable solvent (e.g., DMSO)
-
Iodonitrotetrazolium chloride (INT) solution (optional, for visualization)[8]
Procedure:
-
Prepare a stock solution of the fluorinated benzylphenol compound.
-
Perform serial two-fold dilutions of the compound in the microtiter plate wells containing 50 µL of broth to achieve a range of concentrations.
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 16-20 hours.[6]
-
Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible bacterial growth (i.e., the well remains clear).[8]
-
(Optional) Add 10 µL of INT solution to each well and incubate for 30 minutes. The absence of color development indicates inhibition of bacterial growth.[8]
MTT Assay for Cytotoxicity (IC50 Determination)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][9][10]
Materials:
-
96-well cell culture plates
-
Cancer cell line (e.g., HeLa, MDA-MB-231)
-
Complete cell culture medium
-
Fluorinated benzylphenol compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[2]
Procedure:
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[10]
-
Prepare serial dilutions of the fluorinated benzylphenol compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[2][10]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]
-
Measure the absorbance at a wavelength of 590 nm using a microplate reader.[2]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a suitable software.
Signaling Pathways and Mechanisms of Action
Fluorinated benzylphenols exert their biological effects by modulating key cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Antimicrobial Mechanism
While the precise mechanisms for all fluorinated benzylphenols are still under investigation, phenolic compounds, in general, are known to exert their antimicrobial effects through multiple modes of action. Fluorination can enhance these effects by increasing the lipophilicity of the molecule, thereby facilitating its passage through the bacterial cell membrane.
Caption: General antimicrobial mechanism of fluorinated benzylphenols.
Anticancer Mechanisms: Induction of Apoptosis
Many phenolic compounds, including fluorinated derivatives, have been shown to induce apoptosis (programmed cell death) in cancer cells. This is often achieved through the modulation of key signaling pathways that regulate cell survival and death, such as the PI3K/Akt and MAPK pathways.[11][12][13][14] Fluorination can enhance the pro-apoptotic activity of benzylphenols.
The PI3K/Akt pathway is a critical pro-survival pathway that is often hyperactivated in cancer. Inhibition of this pathway can lead to apoptosis.
Caption: Inhibition of the PI3K/Akt survival pathway by fluorinated benzylphenols.
The Mitogen-Activated Protein Kinase (MAPK) pathway is a complex signaling cascade that can regulate both cell survival and apoptosis, depending on the specific context and stimuli. Certain stressors, including some chemotherapeutic agents, can activate pro-apoptotic arms of the MAPK pathway, such as JNK and p38.
Caption: Activation of pro-apoptotic MAPK signaling by fluorinated benzylphenols.
Conclusion and Future Directions
Fluorinated benzylphenols represent a promising class of compounds with demonstrable antimicrobial and anticancer activities. The strategic incorporation of fluorine atoms has been shown to enhance their biological potency. The data and protocols presented in this guide provide a solid foundation for researchers in the field.
Future research should focus on:
-
Systematic Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a wider range of fluorinated benzylphenol analogs are needed to delineate clear SAR and optimize potency and selectivity.
-
Mechanism of Action Studies: Further elucidation of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their development as therapeutic agents.
-
In Vivo Efficacy and Safety: Promising candidates from in vitro studies should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
The continued exploration of fluorinated benzylphenols holds significant promise for the discovery of novel and effective therapeutics to address unmet medical needs in oncology and infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nucleodoconhecimento.com.br [nucleodoconhecimento.com.br]
- 7. The role of phenolic compounds in the fight against cancer--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-property relationships of fluorinated carboxylic acid bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
discovery and history of substituted 2-benzylphenols
An In-depth Technical Guide to the Discovery and History of Substituted 2-Benzylphenols
Introduction
Substituted 2-benzylphenols are a class of organic aromatic compounds characterized by a phenol ring with a benzyl group attached at the ortho position. This core structure is the foundation for a wide range of molecules with significant applications in medicinal chemistry, materials science, and industrial processes. The class includes both naturally occurring bioactive compounds, such as magnolol and honokiol, and synthetically derived molecules with tailored properties.
The history of 2-benzylphenols is rooted in early 20th-century explorations of phenol derivatives, although specific details of the initial discovery of the parent compound, 2-benzylphenol, are not well-documented.[1] The true significance of this structural motif emerged with the isolation and characterization of neolignans from natural sources, most notably the bark of Magnolia species. These discoveries unveiled a rich pharmacology, spurring further research into the synthesis and biological evaluation of both natural and novel substituted 2-benzylphenols.
This guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this important class of compounds, with a focus on the technical details relevant to researchers and drug development professionals.
Historical Perspective and Key Discoveries
The journey of substituted 2-benzylphenols began with the synthesis of the basic 2-benzylphenol scaffold (also known as 2-hydroxydiphenylmethane).[1][2] Early methods relied on classical organic reactions to combine the phenol and benzyl moieties.
A pivotal moment in the history of this class was the discovery of magnolol and honokiol , two isomeric 2-benzylphenol derivatives, as the primary bioactive constituents of Magnolia officinalis. Traditional medicine has long used extracts from Magnolia bark for various ailments, and the identification of these compounds provided a molecular basis for its therapeutic effects. Magnolol and honokiol have since been extensively studied and shown to possess a remarkable range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, antimicrobial, and anti-cancer properties.[3]
The promising biological profile of these natural products has driven significant efforts in synthetic chemistry to create analogues and derivatives. The goal of this research is often to enhance potency, improve pharmacokinetic properties, or elucidate structure-activity relationships (SARs).[4] For instance, the development of pro-drug strategies, such as converting the phenolic hydroxyl groups into esters, has been explored to improve the bioactivity of magnolol and honokiol.[3][5]
Beyond medicinal applications, synthetic substituted 2-benzylphenols have found utility in other areas. For example, 2,6-di-tertiary-butyl-4-benzylphenol was developed as an oil-soluble antioxidant for stabilizing petroleum products like gasoline and lubricating oils.[6] The core structure is also used as an intermediate in the synthesis of polymers, such as polyurethane resins, and as a component in antimicrobial soap formulations.[1][]
Synthetic Methodologies
The synthesis of substituted 2-benzylphenols can be broadly categorized into two approaches: direct synthesis of the scaffold and modification of naturally occurring 2-benzylphenols.
Direct Synthesis of the 2-Benzylphenol Core
Friedel-Crafts Alkylation: This is a classic and common method for synthesizing the 2-benzylphenol skeleton. It involves the electrophilic aromatic substitution of a phenol with a benzyl halide (e.g., benzyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction must be carefully controlled to favor ortho-alkylation over para-alkylation.[1]
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Benzylphenol | C13H12O | CID 24216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of magnolol and honokiol derivatives and their effect against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of magnolol and honokiol derivatives and their effect against hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US2248831A - Alkylated phenol - Google Patents [patents.google.com]
Technical Guide to the Safety and Handling of 4-Fluoro-2-(4-methoxybenzyl)phenol
Disclaimer: This document provides a technical guide to the safety and handling of 4-Fluoro-2-(4-methoxybenzyl)phenol. As of the compilation of this guide, a specific, publicly available Safety Data Sheet (SDS) or comprehensive toxicological profile for this exact compound could not be located. The information herein is therefore extrapolated from the known hazards of structurally similar compounds, namely 4-Fluorophenol and 4-Fluoro-2-methoxyphenol, and general principles of chemical safety for substituted phenols. This guide is intended for use by qualified researchers, scientists, and drug development professionals who are capable of conducting a thorough risk assessment. The recommendations provided should be considered a baseline for safe handling and not a substitute for a substance-specific safety evaluation.
Hazard Identification and Classification
Based on the analysis of its structural moieties—a fluorinated phenol core and a methoxybenzyl group—this compound should be handled as a hazardous substance. The primary hazards are anticipated to be similar to those of its analogues, which are classified as harmful and irritant.
Anticipated GHS Classification:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
The toxicity of substituted phenols is influenced by factors such as hydrophobicity, acid dissociation constant (pKa), and the electronic properties of their substituents.[1][2] Both electron-releasing and electron-withdrawing groups can contribute to toxicity through different mechanisms, including the formation of phenoxyl-free radicals or through lipophilicity.[3][4] Given the structure of this compound, it is prudent to assume it possesses significant biological activity and potential for toxicity.
GHS Hazard Data for Structurally Related Compounds
The following table summarizes the GHS hazard classifications for key structural analogues. This data forms the basis for the safety precautions recommended in this guide.
| Compound | GHS Pictogram | Signal Word | Hazard Statements |
| 4-Fluorophenol [5] |
ngcontent-ng-c4139270029="" class="ng-star-inserted"> | Warning | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| 4-Fluoro-2-methoxyphenol [6][7] |
| Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.(Note: Some sources also classify it as harmful if swallowed/inhaled/in contact with skin)[7] |
Physical and Chemical Properties
Quantitative data for the target compound is not available. The properties of a key analogue are provided for reference.
| Property | Value for 4-Fluoro-2-methoxyphenol |
| CAS Number | 450-93-1 |
| Molecular Formula | C₇H₇FO₂[8] |
| Molecular Weight | 142.13 g/mol [8] |
| Appearance | Light yellow to brown clear liquid[8] |
| Boiling Point | 195 °C[8] |
| Density | ~1.25 g/mL at 25 °C |
| Flash Point | 101.6 °C (closed cup) |
Experimental and Safety Protocols
The following protocols are standardized safety procedures derived from the handling of hazardous phenolic compounds. They are not research methodologies but are critical for ensuring laboratory safety.
Engineering Controls
-
Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[7]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory to prevent dermal, ocular, and respiratory exposure.
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[5] |
| Skin Protection | A full-length laboratory coat and chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of after contamination.[5] |
| Respiratory Protection | If there is a risk of exceeding exposure limits or if aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge (e.g., for organic vapors) is required.[7] |
Handling and Storage
-
Safe Handling: Avoid all personal contact, including inhalation of vapors and direct contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]
-
Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[7]
Spill and Disposal Procedures
-
Minor Spills: Absorb the spill with an inert material (e.g., sand, vermiculite). Place the contaminated material in a suitable, sealed container for disposal. Clean the spill area thoroughly.[6]
-
Major Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill if possible without risk. Notify safety personnel.
-
Disposal: Dispose of waste materials in accordance with all local, regional, and national regulations. Do not allow the product to enter drains.
First Aid Measures
Immediate medical attention is required in case of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] |
Visualized Workflows and Logic Diagrams
The following diagrams illustrate key logical workflows for handling chemicals with unknown toxicological profiles and for emergency response.
Caption: Risk assessment workflow for a compound lacking specific safety data.
Caption: General first aid workflow following chemical exposure.
References
- 1. QSAR of toxicology of substituted phenols [jstage.jst.go.jp]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The relative toxicity of substituted phenols reported in cigarette mainstream smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. chemimpex.com [chemimpex.com]
Solubility Profile of 4-Fluoro-2-(4-methoxybenzyl)phenol in Organic Solvents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted solubility profile of 4-Fluoro-2-(4-methoxybenzyl)phenol in a range of common organic solvents. Due to the absence of specific experimental data in publicly available literature, this guide combines theoretical predictions based on the compound's structure with detailed experimental protocols for determining its empirical solubility. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development and formulation of drugs containing this molecule.
Physicochemical Properties and Predicted Solubility
This compound, with the molecular formula C₁₄H₁₃FO₂, is a phenolic compound whose solubility is governed by its structural features: a polar phenolic hydroxyl group capable of hydrogen bonding, a fluorinated aromatic ring, and a methoxybenzyl group which adds to its lipophilicity.
Based on the general solubility principles of phenolic compounds and benzylphenols, a qualitative solubility profile can be predicted. Phenolic compounds tend to be more soluble in polar protic solvents due to hydrogen bonding capabilities.[1] The presence of the benzyl and methoxy groups suggests that the compound will also exhibit significant solubility in a range of non-polar and moderately polar aprotic solvents. Benzylphenols are generally soluble in organic solvents and practically insoluble in water.
Table 1: Predicted Solubility Profile of this compound
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol | High | The hydroxyl group of the phenol can form strong hydrogen bonds with methanol. |
| Ethanol | High | Similar to methanol, ethanol is a good hydrogen bond donor and acceptor. | |
| Isopropanol | Moderate to High | Increased steric hindrance compared to methanol and ethanol may slightly reduce solubility. | |
| Water | Low to Insoluble | The large, non-polar benzyl and fluorophenyl groups are expected to dominate, leading to poor aqueous solubility. | |
| Polar Aprotic | Acetone | High | The carbonyl group of acetone can act as a hydrogen bond acceptor for the phenolic proton. |
| Acetonitrile | Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor than acetone. | |
| Dimethyl Sulfoxide (DMSO) | Very High | DMSO is a strong hydrogen bond acceptor and is known to dissolve a wide range of organic compounds. | |
| N,N-Dimethylformamide (DMF) | Very High | Similar to DMSO, DMF is a highly polar aprotic solvent capable of strong hydrogen bond acceptance. | |
| Non-Polar | Hexane | Low to Insoluble | The polarity of the phenolic hydroxyl group is likely to make it poorly soluble in non-polar aliphatic hydrocarbons. |
| Toluene | Moderate | The aromatic nature of toluene can interact favorably with the aromatic rings of the solute. | |
| Dichloromethane | Moderate to High | The polarity of dichloromethane and its ability to interact via dipole-dipole forces should facilitate dissolution. | |
| Diethyl Ether | Moderate | The ether oxygen can act as a hydrogen bond acceptor, and the ethyl groups provide a non-polar character. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol is essential. The following details a robust method for determining the solubility of this compound in various organic solvents.
Materials and Equipment
-
This compound (analytical standard)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.01 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that a solid phase remains after equilibration.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Vortex the vials for 1-2 minutes to ensure thorough mixing.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.
-
-
Sample Preparation for Analysis:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining particulate matter.
-
-
Quantitative Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the analyte.
-
-
Data Reporting:
-
Calculate the solubility in units of mg/mL or mol/L.
-
The experiment should be performed in triplicate for each solvent, and the results should be reported as the mean ± standard deviation.
-
Logical Relationships in Solubility
The solubility of a compound in a given solvent is a complex interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a fundamental framework for predicting solubility.
This diagram illustrates that high solubility is expected when the intermolecular forces of the solute and solvent are well-matched. For this compound, the polar hydroxyl group will drive solubility in polar solvents, while the non-polar regions will contribute to solubility in less polar organic solvents. Conversely, a significant mismatch in polarity, such as between the polar hydroxyl group and a non-polar solvent like hexane, will likely result in low solubility.
Conclusion
References
theoretical properties of 4-Fluoro-2-(4-methoxybenzyl)phenol
An In-depth Technical Guide on the Theoretical Properties of 4-Fluoro-2-(4-methoxyphenyl)phenol
Disclaimer: Initial searches for "4-Fluoro-2-(4-methoxybenzyl)phenol" did not yield specific data. This guide focuses on the structurally similar and well-documented compound, 4-Fluoro-2-(4-methoxyphenyl)phenol (PubChem CID: 73292248), which aligns with the likely intent of the query. The theoretical data presented herein is based on computational models.
This technical whitepaper provides a comprehensive overview of the theoretical and computed physicochemical properties of 4-Fluoro-2-(4-methoxyphenyl)phenol. It is intended for researchers, medicinal chemists, and drug development professionals interested in the computational analysis and potential applications of novel phenolic compounds. This document includes tabulated quantitative data, representative experimental protocols for synthesis and analysis, and logical workflow diagrams.
Physicochemical and Computed Properties
The theoretical properties of a compound are crucial for predicting its behavior in biological systems. Computational methods provide valuable insights into parameters that influence pharmacokinetics and pharmacodynamics. The data below for 4-Fluoro-2-(4-methoxyphenyl)phenol is derived from computational models.[1]
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁FO₂ | PubChem[1] |
| Molecular Weight | 218.22 g/mol | PubChem[1] |
| Exact Mass | 218.07430775 Da | PubChem[1] |
| XLogP3 (LogP) | 3.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Topological Polar Surface Area | 29.5 Ų | PubChem[1] |
| Heavy Atom Count | 16 | PubChem[1] |
| Formal Charge | 0 | PubChem[1] |
| Complexity | 214 | PubChem[1] |
Theoretical Analysis Workflow
The determination of theoretical properties for a novel compound follows a structured computational workflow. This process typically starts with defining the 2D structure and progresses through various levels of computational analysis to predict its physicochemical and potential biological properties.
Caption: A generalized workflow for the in-silico analysis of a novel chemical entity.
Representative Experimental Protocols
While specific experimental data for 4-Fluoro-2-(4-methoxyphenyl)phenol is not available in the provided search results, the following sections detail representative protocols for the synthesis and biological evaluation of structurally related phenolic compounds. These methods would require optimization for the specific target molecule.
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
The synthesis of biphenyl structures, such as 4-Fluoro-2-(4-methoxyphenyl)phenol, is commonly achieved via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. This protocol is a representative example.
Objective: To synthesize a substituted biphenyl phenol from boronic acid and a halogenated phenol.
Materials:
-
Aryl halide (e.g., 2-bromo-4-fluorophenol)
-
Aryl boronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent (e.g., Toluene, 1,4-Dioxane, Dimethoxyethane, with water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a three-necked flask equipped with a condenser and a magnetic stirrer, add the aryl halide (1.0 eq), aryl boronic acid (1.2 eq), and the base (2.0 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) for 10-15 minutes to remove oxygen.
-
Solvent and Catalyst Addition: Add the solvent mixture (e.g., Toluene/H₂O 4:1) and the palladium catalyst (0.02-0.05 eq) to the flask under the inert atmosphere.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product using column chromatography on silica gel to obtain the final compound.
-
Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biological Assay Protocol: DPPH Radical Scavenging Activity
Phenolic compounds are frequently evaluated for their antioxidant properties.[2] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard method for assessing free radical scavenging activity.
Objective: To determine the antioxidant potential of the synthesized compound.
Materials:
-
DPPH solution (in methanol or ethanol)
-
Test compound solutions at various concentrations
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Methanol or Ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: Prepare a stock solution of the test compound in methanol. From the stock solution, prepare serial dilutions to obtain a range of concentrations. Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
Assay: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound solution.
-
Controls: Prepare a blank (100 µL methanol + 100 µL methanol) and a negative control (100 µL DPPH solution + 100 µL methanol). Use Ascorbic acid as a positive control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the negative control and A_sample is the absorbance of the test compound.
-
IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
Postulated Biological Signaling Pathway
Phenolic compounds are known to modulate various biological pathways, often related to inflammation and oxidative stress.[2] While the specific targets of 4-Fluoro-2-(4-methoxyphenyl)phenol are unknown, a plausible mechanism of action could involve the inhibition of pro-inflammatory pathways such as the NF-κB signaling cascade. The following diagram illustrates this hypothetical interaction.
Caption: A potential mechanism of action via inhibition of the IKK complex in the NF-κB pathway.
This guide provides a foundational understanding of 4-Fluoro-2-(4-methoxyphenyl)phenol from a theoretical perspective, complemented by practical, albeit representative, experimental methodologies. Further empirical studies are necessary to validate these computational predictions and explore the compound's full therapeutic potential.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Fluoro-2-(4-methoxybenzyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4-Fluoro-2-(4-methoxybenzyl)phenol from 4-fluorophenol. The described methodology is based on the Friedel-Crafts alkylation reaction, a fundamental process in organic chemistry for the formation of carbon-carbon bonds.
Introduction
This compound is a substituted phenol derivative with potential applications in medicinal chemistry and materials science. Its structure combines a fluorinated phenol, a common motif in pharmacologically active compounds, with a methoxybenzyl group. The synthesis of such molecules is of interest for the development of new chemical entities. The protocol outlined below describes a plausible and effective method for the preparation of this target molecule, focusing on the ortho-alkylation of 4-fluorophenol.
Reaction Scheme
The synthesis proceeds via a Friedel-Crafts alkylation of 4-fluorophenol with 4-methoxybenzyl alcohol in the presence of a Lewis acid catalyst. The hydroxyl group of the phenol directs the incoming electrophile primarily to the ortho and para positions. By carefully controlling the reaction conditions, the formation of the desired ortho-substituted product can be favored.
Caption: Overall reaction for the synthesis of this compound.
Materials and Methods
Materials:
| Reagent/Material | Formula | MW ( g/mol ) | Supplier | Purity |
| 4-Fluorophenol | C₆H₅FO | 112.10 | Sigma-Aldrich | ≥99% |
| 4-Methoxybenzyl alcohol | C₈H₁₀O₂ | 138.16 | Alfa Aesar | 98% |
| Anhydrous Zinc Chloride (ZnCl₂) | ZnCl₂ | 136.30 | Acros Organics | ≥98% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Fisher Scientific | Anhydrous, ≥99.8% |
| Hydrochloric Acid (HCl) | HCl | 36.46 | VWR | 1 M aq. |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | EMD Millipore | aq. solution |
| Brine (Saturated NaCl) | NaCl | 58.44 | LabChem | aq. solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | J.T. Baker | Granular |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Avantor | ACS Grade |
| Hexane | C₆H₁₄ | 86.18 | Macron | ACS Grade |
Equipment:
-
Round-bottom flasks (100 mL and 250 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Dropping funnel
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Silica gel (230-400 mesh)
-
Standard laboratory glassware
Experimental Protocol
1. Reaction Setup:
-
To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-fluorophenol (2.24 g, 20 mmol).
-
Dissolve the 4-fluorophenol in anhydrous dichloromethane (40 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice-water bath.
-
In a separate flask, prepare a solution of 4-methoxybenzyl alcohol (2.76 g, 20 mmol) in anhydrous dichloromethane (10 mL).
2. Reaction Execution:
-
Slowly add anhydrous zinc chloride (2.73 g, 20 mmol) to the stirred solution of 4-fluorophenol at 0 °C.
-
Add the solution of 4-methoxybenzyl alcohol dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent.
3. Work-up and Purification:
-
Upon completion of the reaction, cool the mixture in an ice-water bath and quench by the slow addition of 1 M hydrochloric acid (30 mL).
-
Transfer the mixture to a 250 mL separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid or viscous oil.
Data Presentation
| Parameter | Value |
| Product Name | This compound |
| Molecular Formula | C₁₄H₁₃FO₂ |
| Molecular Weight | 232.25 g/mol |
| Typical Yield | 60-75% |
| Appearance | Off-white to pale yellow solid |
| Melting Point | (Not available, expected to be a low-melting solid) |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~7.10-6.80 (m, 5H, Ar-H), 6.75 (d, J=8.8 Hz, 2H, Ar-H), 4.90 (s, 1H, OH), 3.90 (s, 2H, Ar-CH₂-Ar), 3.75 (s, 3H, OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~158.5, 156.0 (d, J=235 Hz), 150.0, 132.0, 130.0, 125.0, 116.0 (d, J=23 Hz), 115.0 (d, J=24 Hz), 114.0, 55.2, 35.0 |
| FTIR (KBr) ν (cm⁻¹) | ~3400 (O-H stretch), 3100-3000 (Ar C-H stretch), 2950-2850 (Alkyl C-H stretch), 1610, 1510, 1450 (Ar C=C stretch), 1245 (C-O stretch), 1175 (C-F stretch) |
Note: The NMR and IR data are predicted based on the structure and data from similar compounds. Actual experimental values may vary.
Visualization of Experimental Workflow
Caption: Flowchart of the synthesis and purification process.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
4-Fluorophenol is toxic and corrosive. Avoid inhalation, ingestion, and skin contact.
-
Anhydrous zinc chloride is corrosive and hygroscopic. Handle with care in a dry environment.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate precautions.
-
Hydrochloric acid is corrosive. Handle with care.
Conclusion
The protocol described provides a reliable method for the synthesis of this compound from commercially available starting materials. The use of Friedel-Crafts alkylation allows for the efficient formation of the desired ortho-benzylated product. This application note serves as a valuable resource for researchers in organic and medicinal chemistry for the preparation of this and structurally related compounds.
Application Notes and Protocols: Friedel-Crafts Alkylation for 2-Benzylphenol Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts alkylation is a fundamental and versatile method for the formation of carbon-carbon bonds to aromatic rings. The synthesis of 2-benzylphenol, a valuable intermediate in the production of pharmaceuticals, agrochemicals, and industrial materials, is often achieved through the Friedel-Crafts benzylation of phenol.[1] This document provides detailed application notes and experimental protocols for the synthesis of 2-benzylphenol via this classic electrophilic aromatic substitution reaction.
The reaction involves the alkylation of phenol with a benzylating agent, such as benzyl chloride or benzyl alcohol, in the presence of a catalyst.[1] The choice of catalyst and reaction conditions is crucial for achieving high yields and, most importantly, high regioselectivity for the desired ortho-substituted product, 2-benzylphenol, over the para-substituted isomer, 4-benzylphenol. Traditional catalysts include Lewis acids like aluminum chloride (AlCl₃) and Brønsted acids such as sulfuric acid (H₂SO₄).[2] However, contemporary research focuses on the development of more environmentally benign and selective heterogeneous catalysts.
Reaction Mechanism and Regioselectivity
The Friedel-Crafts benzylation of phenol proceeds via an electrophilic aromatic substitution mechanism. The catalyst first activates the benzylating agent to form a benzyl carbocation or a polarized complex. This electrophile is then attacked by the electron-rich phenol ring. The hydroxyl group of phenol is a strong activating group, directing the incoming electrophile to the ortho and para positions.
Several factors influence the regioselectivity of the reaction:
-
Catalyst: The nature and amount of the catalyst can significantly impact the ortho/para product ratio. Some catalysts may favor the formation of the thermodynamically more stable para-isomer, while others can promote ortho-substitution through chelation or steric effects.
-
Temperature: Higher temperatures can sometimes favor the formation of the para-isomer.
-
Solvent: The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the regioselectivity.
-
Reactant Ratio: The molar ratio of phenol to the benzylating agent can affect the extent of polysubstitution.
Data Presentation: Comparison of Catalytic Systems
The following tables summarize quantitative data from various studies on the Friedel-Crafts benzylation of phenol for the synthesis of 2-benzylphenol, highlighting the performance of different catalytic systems.
Table 1: Benzylation of Phenol with Benzyl Alcohol
| Catalyst | Phenol:Benzyl Alcohol Molar Ratio | Temperature (°C) | Reaction Time (h) | 2-Benzylphenol Yield (%) | 4-Benzylphenol Yield (%) | Catalyst Loading | Reference |
| Activated Alumina | 2:1 | 180 | 6 | High (predominantly ortho) | - | 10 wt% | [3] |
| Niobium Phosphate (NbOPO₄) | - | - | - | Part of 83% total benzylated product | Part of 83% total benzylated product | - | [4] |
| Sulfuric Acid (94%) | 6:1 | 140 | 3 | Part of 87.4% total benzylphenol | Part of 87.4% total benzylphenol | 5 wt% of phenol |
Table 2: Benzylation of Phenol with Benzyl Chloride
| Catalyst | Phenol:Benzyl Chloride Molar Ratio | Temperature (°C) | Reaction Time (h) | 2-Benzylphenol Yield (%) | 4-Benzylphenol Yield (%) | Catalyst Loading | Reference |
| FeCl₃ | - | - | - | - | - | - | |
| ZnCl₂ | - | - | - | - | - | - | |
| AlCl₃ | - | - | - | - | - | - |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the synthesis of 2-benzylphenol.
Protocol 1: Ortho-Selective Benzylation of Phenol with Benzyl Alcohol using Activated Alumina
This protocol is adapted from a patented process demonstrating high selectivity for o-benzylphenol.[2][3]
Materials:
-
Phenol (564 g, 6.0 moles)
-
Benzyl alcohol (324 g, 3.0 moles)
-
Activated alumina pellets (CATAPAL SB), calcined (89 g)
-
Toluene (50 ml)
Equipment:
-
2-liter, 3-necked flask
-
Thermometer
-
Mechanical stirrer
-
Dean-Stark trap with condenser
Procedure:
-
Charge the 3-necked flask with phenol, benzyl alcohol, activated alumina pellets, and toluene.
-
Heat the reaction mixture to reflux (approximately 180 °C) with gentle stirring, sufficient to agitate the liquid without disturbing the catalyst pellets.
-
Collect the water of reaction in the Dean-Stark trap. The reaction is complete when the theoretical amount of water has been collected (approximately 54 ml).
-
Monitor the progress of the reaction by gas chromatography.
-
After completion, cool the reaction mixture and decant the liquid to separate it from the catalyst.
-
The crude product can be purified by vacuum distillation to yield pure o-benzylphenol.
Protocol 2: Benzylation of Phenol with Benzyl Alcohol using Sulfuric Acid
This protocol describes a high-yield synthesis of benzylphenol using a strong Brønsted acid catalyst.
Materials:
-
Phenol
-
Benzyl alcohol
-
Concentrated Sulfuric Acid (94%)
-
Petroleum ether
-
Distilled water
Equipment:
-
Three-necked round-bottom flask
-
Condenser
-
Thermometer
-
Dropping funnel
-
Magnetic stirrer
Procedure:
-
In a three-necked flask, charge phenol and sulfuric acid (5% by weight of phenol).
-
Heat the mixture to the desired reaction temperature (e.g., 140 °C) with constant stirring.
-
Gradually add benzyl alcohol to the mixture over a period of 2 hours using the dropping funnel. A molar ratio of phenol to benzyl alcohol of 6:1 is recommended for optimal yield.
-
After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 3 hours.
-
Cool the reaction mass to room temperature.
-
Dissolve the mixture in petroleum ether.
-
Neutralize the solution, followed by washing several times with distilled water.
-
Distill the organic layer at atmospheric pressure to remove unreacted reactants and the solvent.
-
The residual product, benzylphenol, is then purified by vacuum distillation.
Mandatory Visualizations
Reaction Mechanism
Caption: General mechanism of Friedel-Crafts benzylation of phenol.
Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of 2-benzylphenol.
References
Application Notes and Protocols for 4-Fluoro-2-(4-methoxybenzyl)phenol as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Fluoro-2-(4-methoxybenzyl)phenol, more systematically named 5-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-ol, as a versatile intermediate in pharmaceutical synthesis. The strategic incorporation of a fluorine atom and the biphenyl scaffold offers significant advantages in modulating the physicochemical and pharmacological properties of target drug candidates.
Introduction
5-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-ol is a fluorinated biphenyl derivative that serves as a key building block in the synthesis of complex bioactive molecules. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final compound. The biphenyl structure is a recognized pharmacophore in many drug classes, including kinase inhibitors. These characteristics make this intermediate particularly valuable in drug discovery and development programs targeting a range of diseases, including cancer and inflammatory disorders. Biphenyl compounds are foundational in the creation of various biologically active molecules.
Physicochemical Properties
A summary of the key physicochemical properties of 5-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-ol is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₃H₁₁FO₂ |
| Molecular Weight | 218.22 g/mol |
| CAS Number | 1497359-81-5[1] |
| Appearance | Off-white to light yellow solid |
| Melting Point | 64-67 °C[1] |
| Solubility | Soluble in methanol, ethanol, DMSO, and other common organic solvents. |
Synthetic Protocol: Suzuki-Miyaura Coupling
The synthesis of 5-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-ol is effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid. For the synthesis of the target compound, a protected 2-bromo-4-fluorophenol is coupled with 4-methoxyphenylboronic acid.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| 2-Bromo-4-fluorophenol | 496-69-5 | 190.99 |
| Methoxy-protected 2-bromo-4-fluorophenol | Varies with protecting group | Varies |
| 4-Methoxyphenylboronic acid | 5720-07-0 | 151.96 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 |
| Toluene | 108-88-3 | 92.14 |
| Ethanol | 64-17-5 | 46.07 |
| Water (degassed) | 7732-18-5 | 18.02 |
| Diethyl Ether | 60-29-7 | 74.12 |
| Saturated Sodium Bicarbonate Solution | N/A | N/A |
| Brine | N/A | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 |
Experimental Procedure
A representative protocol based on similar Suzuki-Miyaura couplings of fluorinated phenols.
-
Protection of the Phenolic Hydroxyl Group: The hydroxyl group of 2-bromo-4-fluorophenol should be protected to prevent side reactions. A common protecting group is the methoxymethyl (MOM) ether.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, combine the protected 2-bromo-4-fluorophenol (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Solvent and Catalyst Addition: Add a degassed 4:1 mixture of toluene and ethanol. Purge the flask with nitrogen for 15 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
-
Deprotection: The protecting group is removed under appropriate conditions to yield the final product, 5-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-ol.
Expected Yield and Purity
Yields for Suzuki-Miyaura couplings of this type are typically in the range of 70-90%. Purity of the final product should be assessed by NMR and mass spectrometry and is expected to be >95% after purification.
Application as a Pharmaceutical Intermediate: Synthesis of Kinase Inhibitors
Fluorinated biphenyl scaffolds are key components in a variety of kinase inhibitors used in oncology. While a specific, named drug directly synthesized from 5-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-ol is not prominently documented in publicly available literature, its structure is analogous to intermediates used in the synthesis of inhibitors of kinases such as Bruton's Tyrosine Kinase (BTK). BTK is a critical component of the B-cell receptor signaling pathway.[2]
General Synthetic Scheme for a Hypothetical BTK Inhibitor
The following scheme illustrates a plausible synthetic route where 5-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-ol could be utilized in the synthesis of a complex heterocyclic kinase inhibitor.
Caption: Synthetic workflow for the preparation and application of the target intermediate.
Potential Signaling Pathway Inhibition: B-Cell Receptor (BCR) Pathway
As an intermediate for potential BTK inhibitors, derivatives of 5-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-ol would likely target the B-cell receptor (BCR) signaling pathway. Inhibition of BTK blocks the downstream signaling cascade that is crucial for B-cell proliferation, differentiation, and survival. This is a key therapeutic strategy in the treatment of various B-cell malignancies.
Caption: Simplified B-Cell Receptor signaling pathway and the point of inhibition by a BTK inhibitor.
Conclusion
5-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-ol is a valuable pharmaceutical intermediate with significant potential in the synthesis of novel drug candidates, particularly kinase inhibitors. The synthetic protocol outlined provides a reliable method for its preparation, and its structural features make it an attractive starting material for the development of targeted therapies. Further exploration of its utility in medicinal chemistry is warranted.
References
experimental protocol for synthesizing 4-Fluoro-2-(4-methoxybenzyl)phenol
Application Note: Synthesis of 4-Fluoro-2-(4-methoxybenzyl)phenol
Abstract
This document provides a detailed experimental protocol for the synthesis of this compound, a valuable intermediate for pharmaceutical and materials science research. The described methodology is based on the Friedel-Crafts alkylation of 4-fluorophenol with 4-methoxybenzyl chloride, utilizing a Lewis acid catalyst. This protocol offers a straightforward approach for researchers requiring this specific ortho-benzylated phenol derivative.
Introduction
Alkylated phenols are crucial structural motifs in a wide range of biologically active molecules and industrial chemicals.[1][2] The targeted synthesis of specific isomers, such as ortho-alkylated phenols, is essential for developing new therapeutic agents and functional materials. The Friedel-Crafts alkylation is a fundamental C-C bond-forming reaction used to attach substituents to an aromatic ring.[3][4] While the reaction traditionally faces challenges such as controlling regioselectivity and preventing polyalkylation, the selection of an appropriate substrate can favor the desired product.[5][6]
In the case of this compound, the starting material, 4-fluorophenol, has its para-position blocked by a fluorine atom. Since the hydroxyl group is a strong ortho-, para-directing group, this substitution pattern inherently favors the alkylation at the ortho-position. This protocol details a representative procedure using aluminum chloride (AlCl₃) as the Lewis acid catalyst, a common and effective choice for this transformation.[6][7]
Reaction Scheme
The synthesis proceeds via an electrophilic aromatic substitution, where the 4-methoxybenzyl carbocation (or its Lewis acid complex) is generated in situ and attacks the electron-rich 4-fluorophenol ring, primarily at the position ortho to the hydroxyl group.
-
Reactants: 4-Fluorophenol, 4-Methoxybenzyl chloride
-
Catalyst: Aluminum chloride (AlCl₃)
-
Solvent: Dichloromethane (DCM)
-
Product: this compound
Experimental Protocol
3.1 Materials and Equipment
-
Reagents:
-
4-Fluorophenol (≥99%)
-
4-Methoxybenzyl chloride (≥98%)
-
Anhydrous Aluminum Chloride (AlCl₃) (≥99.9%)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for column chromatography (e.g., Hexane, Ethyl Acetate)
-
-
Equipment:
-
Round-bottom flask (e.g., 250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Nitrogen or Argon gas inlet
-
Condenser (optional, for longer reaction times)
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
3.2 Detailed Procedure
-
Reaction Setup: To a dry 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-fluorophenol (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM).
-
Catalyst Addition: Cool the flask in an ice bath to 0 °C. Carefully add anhydrous aluminum chloride (AlCl₃) (1.1 eq) portion-wise to the stirred solution. The mixture may become colored and evolve some HCl gas. Stir for 15-20 minutes at 0 °C.
-
Addition of Alkylating Agent: Dissolve 4-methoxybenzyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it to a dropping funnel. Add the solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Cool the flask back to 0 °C in an ice bath.
-
Slowly quench the reaction by adding cold 1 M HCl. Be cautious as this is an exothermic process.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine all organic layers.
-
Wash the combined organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to isolate the pure this compound.
Data Presentation
The following table summarizes the quantitative data for the synthesis.
| Parameter | Value | Notes |
| Reactants | ||
| 4-Fluorophenol | 1.0 eq | Limiting reagent |
| 4-Methoxybenzyl chloride | 1.05 eq | Slight excess to ensure complete consumption of the phenol. |
| Anhydrous AlCl₃ | 1.1 eq | Stoichiometric amount needed as it complexes with the product ketone.[3] |
| Solvent | ||
| Anhydrous Dichloromethane | ~5-10 mL per gram of 4-fluorophenol | Ensure all reagents are fully dissolved. |
| Reaction Conditions | ||
| Initial Temperature | 0 °C | For addition of catalyst and alkylating agent. |
| Reaction Temperature | 0 °C to Room Temperature | |
| Reaction Time | 2 - 4 hours | Monitor by TLC. |
| Purification | ||
| Method | Flash Column Chromatography | Silica Gel |
| Eluent System | Hexane / Ethyl Acetate (e.g., 9:1) | Gradient may be required for optimal separation. |
| Expected Outcome | ||
| Appearance | Off-white to pale yellow solid/oil | |
| Expected Yield | 60 - 80% | Yields can vary based on reaction scale and purity of reagents. |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis protocol.
Caption: Workflow diagram for the synthesis of this compound.
References
Applications of 4-Fluoro-2-(4-methoxybenzyl)phenol in Medicinal Chemistry: A Prospective Analysis
Absence of specific data for 4-Fluoro-2-(4-methoxybenzyl)phenol in the current scientific literature precludes the creation of detailed application notes and protocols based on direct experimental evidence. Searches for this specific compound did not yield dedicated studies on its synthesis, biological activity, or therapeutic applications.
However, by examining the well-established roles of its core structural motifs—the fluorinated phenol and the benzylphenol moieties—we can construct a prospective analysis of its potential applications in medicinal chemistry. This document provides a theoretical framework for researchers and drug development professionals interested in exploring the potential of this and structurally related compounds.
Introduction: The Rationale for Fluorinated Benzylphenols in Drug Discovery
The strategic incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's high electronegativity and small size can significantly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa.[1] The benzylphenol scaffold is also a recurring motif in bioactive compounds, exhibiting a range of activities including antimicrobial, antioxidant, and anticancer effects. The combination of these two pharmacophores in "this compound" suggests its potential as a valuable building block or lead compound in drug discovery programs.
Potential Therapeutic Applications (Hypothetical)
Based on the known activities of related compounds, this compound could be investigated for the following applications:
-
Antimicrobial Agents: Phenolic compounds are known for their antimicrobial properties. The presence of a fluorine atom could enhance this activity.
-
Anticancer Agents: Certain benzylphenol derivatives have shown cytotoxic effects against cancer cell lines.
-
Anti-inflammatory Agents: The phenolic hydroxyl group can act as a radical scavenger, suggesting potential antioxidant and anti-inflammatory effects.
-
Enzyme Inhibitors: The specific substitution pattern might allow for targeted binding to the active sites of various enzymes.
Physicochemical Properties of Structurally Related Compounds
While data for the target compound is unavailable, the properties of closely related molecules provide a useful reference.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| 4-Fluoro-2-methoxyphenol | C₇H₇FO₂ | 142.13 | 195 | - |
| 2-Fluoro-4-methoxyphenol | C₇H₇FO₂ | 142.13 | 199.9 | 100 |
| 4-Benzylphenol | C₁₃H₁₂O | 184.23 | 198-200 (at 10 mmHg) | 79-81 |
| 2-Benzylphenol | C₁₃H₁₂O | 184.23 | 312 | 21 |
Experimental Protocols (Hypothetical)
The following are proposed, hypothetical protocols for the synthesis and biological evaluation of this compound. These are based on standard laboratory procedures for similar compounds and would require optimization.
Synthesis of this compound
This proposed synthesis involves a Friedel-Crafts alkylation of 4-fluorophenol with 4-methoxybenzyl chloride.
Materials:
-
4-Fluorophenol
-
4-Methoxybenzyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution, saturated
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve 4-fluorophenol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous AlCl₃ (1.1 equivalents) to the stirred solution.
-
In a separate flask, dissolve 4-methoxybenzyl chloride (1 equivalent) in anhydrous DCM.
-
Add the 4-methoxybenzyl chloride solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a beaker of ice-cold 1 M HCl.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Proposed synthesis workflow for this compound.
In Vitro Antimicrobial Activity Assay (Broth Microdilution)
This protocol describes a standard method to determine the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a serial two-fold dilution of the test compound in MHB in a 96-well plate. The concentration range should be appropriate to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the diluted compound.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Caption: Workflow for the in vitro antimicrobial activity assay.
Hypothetical Signaling Pathway Modulation
Given the potential anticancer activity of benzylphenols, this compound could hypothetically modulate signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway.
Caption: Hypothetical inhibition of the MAPK/ERK pathway.
Conclusion
While direct experimental data for this compound is currently lacking, a systematic evaluation based on the known properties of its constituent chemical motifs provides a strong rationale for its investigation in medicinal chemistry. The provided hypothetical protocols and conceptual frameworks are intended to serve as a starting point for researchers to explore the potential of this and other novel fluorinated benzylphenol derivatives as therapeutic agents. Further research is warranted to synthesize this compound and evaluate its biological activities to validate these prospective applications.
References
NMR Characterization of 4-Fluoro-2-(4-methoxybenzyl)phenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) characterization of 4-Fluoro-2-(4-methoxybenzyl)phenol. Due to the absence of publicly available experimental NMR data for this specific compound, this application note outlines a generalized procedure for acquiring and interpreting ¹H and ¹³C NMR spectra. The provided data tables are based on predicted values and analysis of structurally similar compounds. This guide is intended to serve as a foundational resource for researchers synthesizing or working with this and related molecules, enabling them to confirm its structure and purity.
Introduction
This compound is a substituted phenol derivative with potential applications in medicinal chemistry and drug discovery. The presence of a fluorine atom can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The 4-methoxybenzyl group is also a common moiety in biologically active molecules. Accurate structural elucidation and purity assessment are critical for any downstream applications. NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution. This note details the standardized procedures for the acquisition and analysis of ¹H and ¹³C NMR spectra for the title compound.
Predicted NMR Data
Given the lack of experimental data in publicly accessible databases, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established increments for similar chemical environments and serve as a guide for spectral assignment.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~7.10 | d | ~8.5 | 2 | H-2', H-6' |
| ~6.85 | d | ~8.5 | 2 | H-3', H-5' |
| ~6.80 | dd | ~8.5, 3.0 | 1 | H-5 |
| ~6.75 | dd | ~8.5, 4.5 | 1 | H-6 |
| ~6.60 | dd | ~8.5, 3.0 | 1 | H-3 |
| ~5.00 | s | - | 1 | OH |
| 3.90 | s | - | 2 | CH₂ |
| 3.78 | s | - | 3 | OCH₃ |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~158.5 (d, J ≈ 240 Hz) | C-4 |
| ~158.0 | C-4' |
| ~151.0 (d, J ≈ 2 Hz) | C-1 |
| ~132.5 | C-1' |
| ~130.0 | C-2', C-6' |
| ~125.0 (d, J ≈ 7 Hz) | C-2 |
| ~116.0 (d, J ≈ 23 Hz) | C-5 |
| ~115.0 (d, J ≈ 8 Hz) | C-6 |
| ~114.0 | C-3', C-5' |
| ~113.0 (d, J ≈ 23 Hz) | C-3 |
| 55.2 | OCH₃ |
| 35.0 | CH₂ |
Experimental Protocols
This section provides a detailed methodology for acquiring high-quality NMR spectra of this compound.
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of the solid this compound.
-
Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). However, modern NMR spectrometers can also be referenced to the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
-
Homogenization: Cap the NMR tube and gently vortex or invert the tube several times to ensure the sample is completely dissolved and the solution is homogeneous.
NMR Data Acquisition
Instrumentation:
-
NMR Spectrometer: 400 MHz (or higher) spectrometer equipped with a broadband probe.
-
Software: Standard spectrometer control and data processing software.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: -2 to 12 ppm
-
Number of Scans: 16-32 (adjust as needed for desired signal-to-noise ratio)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 3-4 seconds
-
Pulse Width (p1): 30-degree pulse
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 0 to 220 ppm
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time (aq): 1-2 seconds
-
Pulse Width (p1): 30-degree pulse
Data Processing and Analysis
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phasing: Manually phase the transformed spectrum to obtain a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent peak.
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking: Identify and list the chemical shifts of all peaks. For the ¹H NMR spectrum, determine the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values).
Visualizations
Molecular Structure and Atom Numbering
Caption: Molecular structure of this compound with atom numbering.
Experimental Workflow
Caption: Workflow for NMR characterization of this compound.
Conclusion
This application note provides a comprehensive, albeit predictive, guide for the NMR characterization of this compound. The detailed protocols for sample preparation, data acquisition, and processing will enable researchers to obtain high-quality NMR spectra. The tabulated predicted chemical shifts and graphical representations of the molecular structure and experimental workflow serve as valuable resources for spectral assignment and methodological guidance. Following these protocols will facilitate the accurate structural confirmation and purity assessment of this and structurally related compounds, which is essential for its potential use in drug development and other scientific research.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluoro-2-(4-methoxybenzyl)phenol
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield in the synthesis of 4-Fluoro-2-(4-methoxybenzyl)phenol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the most common synthetic route for this compound and what are the key challenges?
The most common and direct method for the synthesis of this compound is the Friedel-Crafts alkylation of 4-fluorophenol with a suitable 4-methoxybenzylating agent, such as 4-methoxybenzyl chloride or 4-methoxybenzyl alcohol. This reaction is typically catalyzed by a Lewis acid.
The primary challenges associated with this synthesis include:
-
Low Yield and Selectivity: Competing side reactions can significantly lower the yield of the desired product.
-
Regioselectivity: The alkylation can occur at the ortho (desired) or para position to the hydroxyl group of 4-fluorophenol. Additionally, O-alkylation can occur, forming a benzyl ether.
-
Polyalkylation: The product, being more activated than the starting phenol, can undergo further alkylation, leading to di- or tri-substituted byproducts.[1][2]
-
Catalyst Deactivation: The phenolic hydroxyl group can coordinate with the Lewis acid catalyst, reducing its activity.[3]
-
Purification Difficulties: Separating the desired product from unreacted starting materials, isomers, and polyalkylated byproducts can be challenging due to similar polarities.
Q2: How can I improve the regioselectivity for the desired ortho-alkylation product?
Achieving high ortho-selectivity is crucial for maximizing the yield of this compound. Several factors can influence the regioselectivity:
-
Choice of Catalyst: Certain Lewis acids are known to favor ortho-alkylation. For instance, zinc triflate (Zn(OTf)₂) has been shown to be highly effective in the selective C-benzylation of 4-chlorophenol, a close analog of 4-fluorophenol. Other catalysts that can be explored include FeCl₃, AlCl₃, and solid acid catalysts.[4]
-
Reaction Temperature: Lower reaction temperatures generally favor para-substitution, while higher temperatures can promote ortho-alkylation. However, excessively high temperatures can lead to increased side reactions. A systematic study of the reaction temperature is recommended to find the optimal balance.
-
Solvent: The choice of solvent can influence the reaction pathway. Nitromethane has been used successfully in the selective benzylation of 4-chlorophenol.[4] Other non-polar aprotic solvents like dichloromethane or 1,2-dichloroethane can also be considered.
Q3: I am observing a significant amount of O-alkylation (ether formation). How can I minimize this side reaction?
O-alkylation is a common competing reaction. To favor C-alkylation over O-alkylation:
-
Use a Strong Lewis Acid: Strong Lewis acids coordinate with the phenolic oxygen, making it less nucleophilic and thus favoring electrophilic attack on the aromatic ring (C-alkylation).
-
Employ Bulky Reagents: While not directly applicable to the benzyl group, the principle of using sterically hindered reagents can sometimes favor C-alkylation.
-
Optimize Catalyst Concentration: The ratio of O- to C-acylation (a related reaction) is strongly influenced by catalyst concentration, with higher concentrations favoring C-acylation.[3] This principle may also apply to alkylation.
Q4: Polyalkylation is reducing my yield. What are the strategies to prevent it?
Polyalkylation occurs because the mono-alkylated product is more activated towards further electrophilic substitution than the starting phenol. To minimize this:
-
Control Stoichiometry: Using an excess of the 4-fluorophenol relative to the 4-methoxybenzylating agent can increase the probability of the electrophile reacting with the starting material rather than the product. A molar ratio of 4-fluorophenol to the benzylating agent of 1.2:1 has been shown to be effective in a similar system.[4]
-
Slow Addition of the Alkylating Agent: Adding the 4-methoxybenzylating agent dropwise over a period can help maintain a low concentration of the electrophile, thereby reducing the rate of the second alkylation reaction.
-
Use a Milder Catalyst: Highly active catalysts can promote polyalkylation. Using a milder Lewis acid or a solid acid catalyst might provide better control.
Q5: What are the best practices for purifying the final product?
The purification of this compound typically involves the following steps:
-
Work-up: After the reaction is complete, it is typically quenched with water or a dilute acid solution to deactivate the catalyst. The organic layer is then separated, washed with brine, and dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Column Chromatography: This is the most effective method for separating the desired product from isomers and other byproducts. A silica gel column is commonly used. The choice of eluent system is critical and needs to be determined by thin-layer chromatography (TLC). A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.
Data Presentation
The following tables summarize the expected impact of various reaction parameters on the yield and selectivity of the synthesis. The data is based on a model reaction of 4-chlorophenol with benzyl chloride, which is a close analog to the target synthesis.[4]
Table 1: Effect of Catalyst on Yield and Selectivity
| Catalyst (5 mol%) | 4-Chlorophenol Conversion (%) | 2-Benzyl-4-chlorophenol Selectivity (%) |
| Zn(OTf)₂ | >99 | 94 |
| FeCl₃ | 95 | 85 |
| AlCl₃ | >99 | 78 (with more byproducts) |
| H₂SO₄ | 80 | 65 |
Table 2: Effect of Molar Ratio (4-Chlorophenol:Benzyl Chloride) on Yield and Selectivity (Catalyst: 5 mol% Zn(OTf)₂)
| Molar Ratio | 4-Chlorophenol Conversion (%) | 2-Benzyl-4-chlorophenol Selectivity (%) |
| 1:1.2 | 98 | 88 |
| 1.2:1 | >99 | 94 |
| 1.5:1 | 95 | 92 |
| 2:1 | 90 | 91 |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is adapted from the selective synthesis of 2-benzyl-4-chlorophenol.[4] Researchers should optimize these conditions for their specific setup.
Materials:
-
4-Fluorophenol
-
4-Methoxybenzyl chloride (or 4-methoxybenzyl alcohol)
-
Zinc triflate (Zn(OTf)₂)
-
Nitromethane (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 4-fluorophenol (1.2 equivalents) and anhydrous nitromethane.
-
Catalyst Addition: Add zinc triflate (Zn(OTf)₂) (0.05 equivalents) to the solution and stir until it dissolves.
-
Addition of Alkylating Agent: Slowly add a solution of 4-methoxybenzyl chloride (1.0 equivalent) in anhydrous nitromethane to the reaction mixture at room temperature over 30 minutes.
-
Reaction: Stir the reaction mixture at 60°C for 6 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench by adding 1 M HCl. Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Washing: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for improving the yield of this compound.
References
Technical Support Center: Purification of Crude 4-Fluoro-2-(4-methoxybenzyl)phenol
This technical support center provides troubleshooting guidance and frequently asked questions for the chromatographic purification of crude 4-Fluoro-2-(4-methoxybenzyl)phenol. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound by column chromatography.
| Problem | Potential Cause | Recommended Solution |
| Compound Streaking/Tailing on TLC and Column | The phenolic hydroxyl group is interacting strongly with the acidic silica gel. | 1. Solvent System Modification: Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent to reduce tailing. A common starting point is a hexane/ethyl acetate gradient, but switching to a dichloromethane/methanol system may also be effective.[1] 2. Use of a less acidic stationary phase: Consider using neutral alumina instead of silica gel.[1] 3. Deactivation of Silica Gel: Treat the silica gel with a triethylamine solution before packing the column to neutralize acidic sites. |
| No Compound Eluting from the Column | 1. The compound may have decomposed on the acidic silica gel.[2] 2. The chosen solvent system is not polar enough to elute the compound. | 1. Test for Stability: Before running a large-scale column, perform a small-scale test by spotting the compound on a TLC plate, letting it sit for a few hours, and then eluting to see if any degradation occurs.[2] 2. Increase Solvent Polarity: Gradually increase the polarity of the eluent. If using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If the compound still does not elute, a switch to a more polar system like dichloromethane/methanol may be necessary.[1] |
| Poor Separation of Compound from Impurities | 1. The solvent system is not optimized for the separation. 2. The column was not packed or loaded properly. | 1. Optimize TLC: Systematically test different solvent systems using TLC to find the one that provides the best separation between your product and impurities. 2. Proper Column Packing: Ensure the silica gel is packed uniformly without any cracks or channels. 3. Dry Loading: If the compound is not very soluble in the initial eluent, consider dry loading. Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and then load the dried silica onto the column.[3] |
| Low Yield of Purified Product | 1. The compound is partially decomposing on the column. 2. Incomplete elution from the column. 3. Some product may be lost in mixed fractions. | 1. Use Deactivated Silica or Alumina: As mentioned above, this can prevent degradation. 2. Flush the Column: After collecting the main fractions, flush the column with a very polar solvent (e.g., 100% methanol) to ensure all the compound has been eluted. 3. Re-chromatograph Mixed Fractions: Combine fractions containing a mixture of your product and impurities and re-purify them. |
| Crystallization of Compound on the Column | The concentration of the compound is too high in the band, leading to precipitation.[2] | 1. Use a Wider Column: This will decrease the concentration of the compound band.[2] 2. Load Less Material: Reduce the amount of crude material loaded onto the column. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?
A1: A good starting point is a gradient of hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate. The optimal gradient should be determined by thin-layer chromatography (TLC) beforehand.
Q2: My compound appears to be degrading on the silica gel. What can I do?
A2: Phenolic compounds can be sensitive to the acidic nature of silica gel.[2] Consider switching to a neutral stationary phase like neutral alumina.[1] Alternatively, you can deactivate the silica gel by preparing a slurry with your eluent containing a small amount of a base, such as triethylamine (e.g., 0.1-1%), before packing the column.
Q3: How do I perform a 'dry loading' of my sample?
A3: To dry load your sample, dissolve your crude this compound in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and then remove the solvent under reduced pressure until you have a free-flowing powder. This powder can then be carefully added to the top of your packed column.[3]
Q4: What is the expected yield and purity for this purification?
A4: While the exact yield and purity will depend on the success of the preceding reaction and the complexity of the impurity profile, a successful chromatographic purification should yield the target compound with >95% purity as determined by techniques like HPLC or NMR. The yield can vary significantly but aiming for >80% recovery from the chromatography step itself is a reasonable goal.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of crude this compound using silica gel column chromatography.
1. Preparation of the Slurry and Packing the Column:
-
Choose a glass column of an appropriate size for the amount of crude material.
-
In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand to the top of the silica bed to prevent disturbance during solvent addition.
-
Wash the packed column with the initial eluent until the bed is stable.
2. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully load it onto the top of the column using a pipette.
-
Dry Loading: Follow the procedure described in FAQ Q3.
3. Elution and Fraction Collection:
-
Begin eluting the column with the initial solvent mixture.
-
Gradually increase the polarity of the eluent according to the separation observed on TLC.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
4. Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Representative Solvent Systems for TLC Analysis
| Solvent System (Hexane:Ethyl Acetate) | Rf Value of Product | Separation from Impurities |
| 90:10 | ~0.2 | Poor |
| 80:20 | ~0.4 | Good |
| 70:30 | ~0.6 | Fair |
Note: These are example values and the optimal system should be determined experimentally.
Table 2: Typical Purification Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Column Dimensions | 30 cm length x 3 cm diameter |
| Amount of Crude Material | 1.0 g |
| Eluent Gradient | Hexane:Ethyl Acetate (95:5 to 70:30) |
| Typical Yield | 0.85 g (85%) |
| Purity (by HPLC) | >98% |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common chromatography issues.
References
Technical Support Center: Overcoming Solubility Challenges with 4-Fluoro-2-(4-methoxybenzyl)phenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 4-Fluoro-2-(4-methoxybenzyl)phenol in aqueous media.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have low aqueous solubility?
A1: The predicted low aqueous solubility of this compound is attributed to its molecular structure. The presence of two aromatic rings (a fluorinated phenol and a methoxybenzyl group) contributes to a significant hydrophobic character. While the phenolic hydroxyl group can participate in hydrogen bonding with water, the large nonpolar surface area of the molecule limits its interaction with water molecules, leading to poor solubility.
Q2: What are the primary strategies to improve the aqueous solubility of this compound?
A2: Several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound.[1][2][3] These include:
-
pH Adjustment: Increasing the pH of the solution to deprotonate the phenolic hydroxyl group, forming a more soluble phenolate salt.
-
Co-solvents: Utilizing a mixture of water and a water-miscible organic solvent to increase the overall solubilizing capacity of the solvent system.[4]
-
Cyclodextrins: Employing cyclodextrins to form inclusion complexes, where the hydrophobic compound is encapsulated within the cyclodextrin cavity, enhancing its apparent solubility in water.[1]
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range, which increases the surface area-to-volume ratio and improves the dissolution rate.[5]
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level to enhance its wettability and dissolution.[1]
Q3: How does pH affect the solubility of phenolic compounds?
A3: The solubility of phenolic compounds is highly dependent on pH. Phenols are weakly acidic and can donate a proton from their hydroxyl group to form a phenolate anion. This ionized form is significantly more polar and, therefore, more soluble in water than the neutral form. By increasing the pH of the aqueous medium above the pKa of the phenol, the equilibrium will shift towards the formation of the more soluble phenolate salt.
Troubleshooting Guide
Issue 1: The compound precipitates out of my aqueous buffer.
Possible Cause: The concentration of the compound exceeds its intrinsic solubility in the chosen aqueous buffer.
Solutions:
-
pH Adjustment:
-
Protocol: Prepare a stock solution of the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol). Add this stock solution dropwise to your aqueous buffer while stirring. Monitor the pH and adjust it upwards using a suitable base (e.g., 0.1 M NaOH) until the compound dissolves. Be cautious of potential compound degradation at very high pH values.
-
-
Co-solvent System:
-
Protocol: Prepare a series of co-solvent mixtures with varying ratios of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol, polyethylene glycol 400). Determine the solubility of the compound in each mixture to identify the optimal co-solvent ratio that maintains solubility without compromising downstream experimental integrity.
-
Issue 2: I need to prepare a stock solution at a high concentration, but it is not dissolving.
Possible Cause: The required concentration is significantly higher than the compound's solubility in common solvents.
Solutions:
-
Cyclodextrin Complexation:
-
Protocol: Prepare an aqueous solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD). The concentration of the cyclodextrin will depend on the desired final concentration of your compound and the stoichiometry of the inclusion complex. Add the solid this compound to the cyclodextrin solution and stir at room temperature or with gentle heating until a clear solution is obtained.
-
-
Nanosuspension Formulation:
-
Protocol: This is a more advanced technique requiring specialized equipment. A common method is wet milling, where a suspension of the compound in a liquid medium containing stabilizers is subjected to high-energy milling to reduce the particle size. Another approach is high-pressure homogenization.
-
Issue 3: The addition of organic solvents is interfering with my biological assay.
Possible Cause: The organic co-solvent is cytotoxic or inhibits the biological activity being measured.
Solutions:
-
Solid Dispersion:
-
Protocol: This technique involves dissolving the compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG)) in a common volatile solvent and then removing the solvent by evaporation. The resulting solid dispersion can then be dissolved in aqueous media, where the carrier enhances the dissolution of the compound.
-
-
pH Modification (if compatible with the assay):
-
If your assay can tolerate a specific pH range, preparing the compound in a buffer at a pH that ensures its solubility without the need for organic solvents is the ideal approach.
-
Data Presentation
Table 1: Comparison of Solubility Enhancement Techniques
| Technique | Mechanism of Action | Advantages | Disadvantages |
| pH Adjustment | Ionization of the phenolic group to form a more soluble salt. | Simple, cost-effective. | Risk of compound degradation at extreme pH; limited by assay pH constraints. |
| Co-solvents | Reduces the polarity of the aqueous medium, increasing the solubility of hydrophobic compounds.[4] | Simple to prepare; can achieve high concentrations. | Potential for solvent toxicity or interference in biological assays. |
| Cyclodextrins | Encapsulation of the hydrophobic molecule within the cyclodextrin cavity, forming a water-soluble inclusion complex.[1] | Low toxicity; can improve stability. | Limited by the stoichiometry of the complex; can be expensive. |
| Nanosuspensions | Increases the surface area-to-volume ratio, leading to an enhanced dissolution rate.[5] | High drug loading is possible; suitable for various administration routes. | Requires specialized equipment; potential for physical instability (particle growth). |
| Solid Dispersions | The drug is dispersed in a hydrophilic matrix, improving wettability and dissolution.[1] | Can significantly enhance dissolution rates. | Can be physically unstable (recrystallization); requires careful formulation development. |
Experimental Protocols
Protocol 1: Solubility Determination by the Shake-Flask Method
-
Add an excess amount of this compound to a known volume of the desired aqueous medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
-
Agitate the container at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension to pellet the excess undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry).
Visualizations
Caption: Experimental workflow for enhancing the aqueous solubility of this compound.
Caption: Troubleshooting flowchart for addressing precipitation of this compound.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Unlocking Potential Formulation Strategies for Poorly Soluble Molecules [sigmaaldrich.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Optimizing Reaction Conditions for Fluorinated Phenol Synthesis
Welcome to the technical support center for the synthesis of fluorinated phenols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental work.
Section 1: Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of fluorinated phenols.
Deoxyfluorination of Phenols using PhenoFluor™ or Similar Reagents
Problem: Low or no yield of the desired fluorinated phenol.
| Possible Cause | Troubleshooting Steps |
| Moisture in the reaction | PhenoFluor™ is moisture-sensitive and can hydrolyze, leading to reduced reactivity.[1][2] Ensure all glassware is oven-dried before use. Use anhydrous solvents. Cesium fluoride (CsF) is hygroscopic and must be thoroughly dried, for instance, by heating at 200 °C under vacuum for 24 hours before use.[1][2] |
| Poor quality of PhenoFluor™ reagent | Over time, PhenoFluor™ can degrade if not stored under an inert atmosphere.[1][2] Use a freshly opened bottle or a properly stored reagent. Consider using PhenoFluorMix™, a more air and moisture-stable alternative.[3] |
| Inappropriate solvent | Apolar solvents like toluene or dioxane are generally preferred for this reaction.[1][4][5] Polar or protic solvents can lead to significantly lower yields.[5] |
| Insufficient reaction temperature or time | Electron-rich phenols may require higher temperatures (e.g., 110 °C) and longer reaction times (e.g., 20-24 hours) to proceed to completion.[5][6] In contrast, phenols with electron-withdrawing groups often react faster and at lower temperatures (e.g., 80 °C for 3 hours).[5][6] |
| Substrate limitations | Strong hydrogen bond donors, such as alcohols and primary or secondary amines, can interfere with the reaction.[5][6] Protecting these functional groups may be necessary. |
| Heterogeneous reaction mixture | The reaction mixture is often heterogeneous, which can affect reaction rates and yields.[5][6] Ensure efficient stirring to maximize contact between reactants. |
Problem: Formation of urea byproduct.
| Possible Cause | Explanation & Mitigation |
| Hydrolysis of PhenoFluor™ | The urea byproduct is formed from the hydrolysis of the PhenoFluor™ reagent.[5] While difficult to eliminate completely, its formation can be minimized by strictly adhering to anhydrous conditions. The use of PhenoFluorMix™ can also circumvent this issue as it is less prone to hydrolysis.[3] The urea byproduct is a stoichiometric waste product of this reaction.[5] |
Electrophilic Fluorination of Phenols using Selectfluor™ (F-TEDA-BF4)
Problem: Low regioselectivity (formation of ortho- and para-isomers).
| Possible Cause | Troubleshooting Steps |
| Inherent reactivity of the phenol substrate | The hydroxyl group is a strong ortho-, para-director, often leading to mixtures of isomers.[7] |
| Reaction conditions | Modifying the solvent can influence the ortho/para ratio. Experiment with different solvents such as acetonitrile, dichloromethane, or chloroform.[7] The use of ionic liquids as additives has been shown to accelerate the reaction and may influence selectivity. |
Problem: Dearomatization of the phenol ring.
| Possible Cause | Explanation & Mitigation |
| High reactivity of the fluorinating agent | Electrophilic fluorination of highly activated rings like phenols can sometimes lead to dearomatization as a significant side reaction.[7] |
| Reaction conditions | Carefully control the reaction temperature; lower temperatures may reduce the rate of dearomatization. The slow, portion-wise addition of the fluorinating agent can also help to control the reaction and minimize side products. |
Nucleophilic Aromatic Substitution (SNAr) for Phenol Synthesis
Problem: Reaction is slow or does not proceed.
| Possible Cause | Troubleshooting Steps |
| Insufficiently activated aromatic ring | SNAr reactions require the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to the leaving group to activate the ring for nucleophilic attack.[8][9] If the substrate is not sufficiently electron-deficient, the reaction will be very slow or will not occur. |
| Poor leaving group | The reactivity order for leaving groups in SNAr is F > Cl > Br > I.[8] Fluorine is the best leaving group in this context because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing nature of fluorine.[8][10] |
| Inappropriate solvent | Polar aprotic solvents such as DMSO, DMF, or acetonitrile are typically used to solvate the nucleophile and accelerate the reaction.[11] |
| Low reaction temperature | SNAr reactions often require elevated temperatures to proceed at a reasonable rate. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main methods for synthesizing fluorinated phenols?
A1: The primary methods include:
-
Deoxyfluorination of phenols: This involves the direct replacement of a hydroxyl group with fluorine using reagents like PhenoFluor™ or a combination of sulfuryl fluoride (SO₂F₂) and a fluoride source.[12][13] This method is valued for its operational simplicity and broad substrate scope.[12]
-
Electrophilic fluorination: This method introduces a fluorine atom to an electron-rich aromatic ring using an electrophilic fluorine source such as Selectfluor™ (F-TEDA-BF₄).[7][14]
-
Nucleophilic Aromatic Substitution (SNAr): This method is used to synthesize fluorinated phenols from highly electron-deficient aromatic rings where a leaving group is displaced by a fluoride ion.[8]
Q2: How do I choose the best fluorination method for my specific phenol?
A2: The choice of method depends on the substrate:
-
For direct conversion of a phenol to a fluorinated arene, deoxyfluorination is often the most straightforward approach, especially for complex molecules in late-stage functionalization.[12]
-
If you are starting with an activated, electron-rich phenol and want to add a fluorine atom, electrophilic fluorination is a suitable choice. Be aware of potential issues with regioselectivity.[7]
-
If your starting material is an electron-deficient arene with a good leaving group, nucleophilic aromatic substitution with a fluoride source can be an effective method to introduce fluorine.
Q3: Why is my deoxyfluorination reaction with PhenoFluor™ failing?
A3: The most common reason for failure is the presence of moisture. PhenoFluor™ is highly sensitive to water and will decompose, rendering it inactive.[1][2] Ensure all your reagents, solvents, and glassware are scrupulously dry. Another common issue is the quality of the CsF; it must be anhydrous.[1][2]
Q4: What is the role of hydrogen bonding in deoxyfluorination with PhenoFluor™?
A4: Hydrogen bonding is believed to be crucial for the success of this reaction. It is thought to facilitate the substitution by forming a bifluoride salt intermediate, which brings the fluoride nucleophile in close proximity to the reaction center.[4][5][6] This is in contrast to conventional nucleophilic fluorination where hydrogen bonding can decrease the nucleophilicity of the fluoride ion.[4][5]
Q5: Can I use other fluoride sources for deoxyfluorination?
A5: Yes, a newer method utilizes the inexpensive and readily available gas, sulfuryl fluoride (SO₂F₂), in combination with a fluoride source like tetramethylammonium fluoride (NMe₄F).[13] This one-pot procedure converts phenols to aryl fluorides via an aryl fluorosulfonate intermediate and proceeds under mild conditions.[13]
Section 3: Experimental Protocols
General Protocol for Deoxyfluorination using Solid PhenoFluor™
This protocol is adapted from literature procedures.[1][2]
-
Preparation:
-
Reaction Setup (in a glovebox):
-
Reaction Conditions:
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite®, washing with dichloromethane.[1]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
General Protocol for Electrophilic Fluorination using Selectfluor™
This protocol is a general guideline based on common practices.
-
Preparation:
-
Dissolve the phenol substrate (1.0 equiv) in a suitable solvent (e.g., acetonitrile, dichloromethane) in a round-bottom flask equipped with a magnetic stir bar.
-
-
Reaction Setup:
-
In a separate container, dissolve Selectfluor™ (1.1-1.5 equiv) in the same solvent.
-
Slowly add the Selectfluor™ solution to the phenol solution at room temperature or a reduced temperature (e.g., 0 °C) to control the reaction rate.
-
-
Reaction Conditions:
-
Stir the reaction mixture at the chosen temperature for several hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Section 4: Data Presentation
Table 1: Comparison of Reaction Conditions for Deoxyfluorination of Phenols
| Substrate Type | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Electron-withdrawing group | PhenoFluor™ | CsF | Toluene | 80 | 3 | >90 | [5][6] |
| Electron-donating group | PhenoFluor™ | CsF | Toluene | 110 | 20 | 82-88 | [5][6] |
| Electron-deficient phenols | 2-chloro-1,3-bis(2,6-diisopropylphenyl)imidazolium dihydrogen trifluoride | DBU | Toluene | 80 | 16 | up to 100 | [15] |
| Various phenols | SO₂F₂ | NMe₄F | DMF | 25-100 | 24 | Good to high | [13] |
Section 5: Visualizations
Caption: Experimental workflow for deoxyfluorination of phenols.
Caption: Troubleshooting logic for low yield in deoxyfluorination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Deoxyfluorination of Phenols [organic-chemistry.org]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. Deoxyfluorination of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. organic chemistry - Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. PhenoFluor™ Deoxyfluorination Solution [sigmaaldrich.cn]
- 13. pubs.acs.org [pubs.acs.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. pubs.acs.org [pubs.acs.org]
stability issues of 4-Fluoro-2-(4-methoxybenzyl)phenol in storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues of 4-Fluoro-2-(4-methoxybenzyl)phenol.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its stability?
A1: To ensure maximum stability, this compound should be stored in a cool, dry, and dark place. It is recommended to store the compound in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to prevent oxidation.
Q2: What are the known incompatibilities of this compound?
A2: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these substances can lead to rapid degradation of the compound.
Q3: What are the likely degradation pathways for this compound?
A3: The primary degradation pathways for this compound are likely oxidation of the phenolic hydroxyl group and cleavage of the methoxy ether bond. Oxidation can be initiated by exposure to air (oxygen), light, and trace metal ions, potentially leading to the formation of quinone-type structures and other colored byproducts. The ether linkage may undergo hydrolysis under acidic conditions or oxidative cleavage.
Q4: How can I detect degradation of my this compound sample?
A4: Degradation can often be observed as a change in the physical appearance of the sample, such as a color change from white/off-white to yellow or brown. For quantitative analysis, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended to assess the purity and identify any degradation products.
Q5: Are there any known biological activities of this compound where its stability would be critical?
A5: While specific biological activities for this exact compound are not extensively documented in publicly available literature, phenolic compounds are well-known for their antioxidant properties.[1][2] Their ability to scavenge free radicals is dependent on the integrity of the phenolic hydroxyl group, making stability crucial for maintaining this activity.[1]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected color change (yellowing/browning) of the solid compound. | Oxidation due to exposure to air or light. | Store the compound in an amber vial or a container protected from light. Purge the container with an inert gas (argon or nitrogen) before sealing. Store at recommended low temperatures. |
| Inconsistent results in biological assays. | Degradation of the compound in the assay medium. | Prepare fresh solutions of the compound for each experiment. Assess the stability of the compound in your specific assay buffer and under the assay conditions (e.g., temperature, pH). Consider using an antioxidant in your buffer system if compatible with the assay. |
| Appearance of new peaks in HPLC chromatogram over time. | Formation of degradation products. | Confirm the identity of the new peaks using LC-MS or GC-MS. Review storage and handling procedures to minimize degradation. If degradation is unavoidable under experimental conditions, quantify the main peak and report the purity. |
| Low purity of the compound upon receipt. | Improper shipping or storage conditions prior to receipt. | Immediately perform a purity analysis upon receipt. Contact the supplier if the purity is below the specified level. |
Quantitative Stability Data (Illustrative Examples)
The following tables present hypothetical stability data for this compound under various stress conditions. This data is for illustrative purposes to guide researchers in their experimental design.
Table 1: Thermal and Photostability of Solid this compound
| Condition | Duration | Purity (%) | Appearance |
| 25°C (Ambient) | 0 days | 99.8 | White powder |
| 30 days | 99.5 | Off-white powder | |
| 90 days | 98.9 | Pale yellow powder | |
| 40°C | 30 days | 97.2 | Yellow powder |
| 90 days | 94.5 | Yellowish-brown powder | |
| Photostability (ICH Q1B) | 1.2 million lux hours | 96.8 | Light yellow powder |
Table 2: Stability of this compound in Solution (1 mg/mL in Acetonitrile:Water 1:1)
| Condition | Duration | Purity (%) |
| pH 3 (HCl) | 24 hours | 99.1 |
| pH 7 (Phosphate buffer) | 24 hours | 99.6 |
| pH 9 (Borate buffer) | 24 hours | 98.5 |
| 3% H₂O₂ | 24 hours | 85.3 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation products and pathways.[3]
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).[3]
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.[3]
-
Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of degradation and the profile of degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a general HPLC method for the analysis of this compound and its degradation products.[4][5][6]
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).[7]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Protocol 3: GC-MS Analysis for Degradation Product Identification
This protocol can be used for the identification of volatile degradation products.[8][9][10][11][12]
-
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 10 min.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 50-500 amu.
-
Sample Preparation: Samples from the forced degradation study may need to be derivatized (e.g., silylation) to increase volatility.
Visualizations
References
- 1. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. akjournals.com [akjournals.com]
- 7. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting peak tailing in HPLC analysis of phenolic compounds
Technical Support Center: Troubleshooting Peak Tailing in HPLC
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of phenolic compounds. The following sections offer detailed answers to frequently asked questions, structured troubleshooting protocols, and data to help you diagnose and resolve common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and what are its primary causes with phenolic compounds?
Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is longer than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[2] Peak symmetry is often quantified using the USP Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 indicates a perfectly symmetrical peak, and values greater than 1.2 are generally considered tailing.[3]
For phenolic compounds, the primary causes of peak tailing include:
-
Secondary Interactions: Unwanted interactions between phenolic analytes and active sites on the stationary phase, most commonly residual silanol groups on silica-based columns.[4]
-
Mobile Phase pH Mismatch: Operating at a mobile phase pH close to the pKa of the phenolic analytes or the column's silanol groups can lead to mixed ionization states and peak distortion.[1][5]
-
Column Issues: Degradation of the column, contamination from sample matrix, or the formation of a void at the column inlet can disrupt the packed bed and cause tailing.[2][4]
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to poor peak shape.[2][4]
-
Extra-Column Effects: Dispersion of the analyte band in tubing, fittings, or the detector cell after it has left the column can cause broadening and tailing.[1]
Q2: How do residual silanol groups on the column cause peak tailing?
Silica, the most common support material for HPLC columns, has silanol groups (Si-OH) on its surface.[6] During the manufacturing of reversed-phase columns (like C18), most of these silanols are chemically bonded with the stationary phase. However, some unreacted silanols, known as residual silanols, always remain.[7]
These residual silanol groups are acidic (pKa ≈ 3.8–4.2) and can become ionized (negatively charged) at mobile phase pH values above 4.[8] Phenolic compounds are often weak acids themselves. If a phenolic analyte and a silanol group are both ionized, a secondary ionic interaction can occur, which is a stronger retention mechanism than the primary reversed-phase interaction. This dual retention mechanism causes some analyte molecules to be retained longer, resulting in a tailed peak.[3][9]
References
- 1. chromtech.com [chromtech.com]
- 2. uhplcs.com [uhplcs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. LC Technical Tip [discover.phenomenex.com]
- 7. shodexhplc.com [shodexhplc.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
Technical Support Center: Scaling Up the Synthesis of 4-Fluoro-2-(4-methoxybenzyl)phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Fluoro-2-(4-methoxybenzyl)phenol. The information is presented in a question-and-answer format to directly address potential challenges during experimental scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for the preparation of this compound?
A1: The synthesis of this compound can be approached through two main strategies:
-
Route A: Friedel-Crafts Acylation followed by Reduction: This classic two-step approach involves the acylation of a protected 4-fluorophenol with 4-methoxybenzoyl chloride, followed by the reduction of the resulting ketone to the desired methylene bridge.
-
Route B: Direct ortho-Alkylation (Benzylation): This method involves the direct reaction of 4-fluorophenol with a 4-methoxybenzylating agent (e.g., 4-methoxybenzyl chloride or 4-methoxybenzyl alcohol) in the presence of a suitable catalyst to achieve regioselective ortho-alkylation.
Q2: What are the main challenges encountered when scaling up the synthesis of this compound?
A2: Key challenges during scale-up include:
-
Regioselectivity: Controlling the position of the incoming 4-methoxybenzyl group is critical. The hydroxyl group of the phenol is an ortho-para directing group, leading to the potential for the formation of the undesired para-isomer.[1][2][3]
-
Byproduct Formation: Undesired byproducts can arise from di-alkylation (attachment of two benzyl groups), O-alkylation (formation of an ether), or side reactions of the starting materials and reagents.
-
Purification: The separation of the desired ortho-isomer from the para-isomer and other impurities can be challenging due to their similar physical properties.[4][5][6]
-
Reaction Conditions: Maintaining optimal and consistent reaction conditions (temperature, mixing, reagent addition) is crucial for reproducibility and yield on a larger scale.
Q3: How can I improve the ortho-selectivity of the benzylation reaction?
A3: To favor the formation of the ortho-isomer, consider the following:
-
Catalyst Selection: The use of specific catalysts can promote ortho-alkylation. For instance, some Lewis acids or basic metal oxides have been shown to favor ortho-benzylation of phenols.[7] Zeolite catalysts have also been explored for selective monobenzylation.
-
Reaction Temperature: Lower reaction temperatures can sometimes enhance ortho-selectivity.
-
Protecting Groups: While not always necessary for direct alkylation, the use of a bulky protecting group on the phenol can sterically hinder para-attack, thereby favoring ortho-substitution.
Q4: What are the recommended purification methods for isolating this compound?
A4: The purification strategy will depend on the scale and the impurity profile. Common methods include:
-
Column Chromatography: Effective for small to medium-scale purification, allowing for the separation of isomers.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification on a larger scale.
-
Distillation: If the product and impurities have sufficiently different boiling points, distillation under reduced pressure may be an option.
-
Selective Solid-Phase Scavenging: This technique utilizes a basic resin to selectively bind phenolic compounds, allowing for the separation of isomers based on their differential acidity and interaction with the resin.[4][5][6]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Extend the reaction time if starting material is still present.- Ensure the catalyst is active and used in the correct stoichiometric amount. |
| Side Reactions | - Optimize the reaction temperature; higher temperatures can sometimes lead to more byproducts.- Control the rate of reagent addition to minimize localized high concentrations.- Consider the use of an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. |
| Poor Reagent Quality | - Use freshly distilled or purified starting materials and reagents.- Verify the purity of starting materials by analytical techniques (e.g., NMR, GC-MS). |
| Product Loss During Workup | - Optimize the extraction and washing procedures to minimize product loss.- Ensure the pH is appropriately adjusted during aqueous workup to prevent the phenolate from remaining in the aqueous layer. |
Problem 2: Poor Regioselectivity (High percentage of para-isomer)
| Potential Cause | Troubleshooting Steps |
| Inappropriate Catalyst | - Screen different Lewis acid or solid acid catalysts known to favor ortho-alkylation.[7]- For Friedel-Crafts reactions, the choice of Lewis acid can influence the ortho/para ratio. |
| High Reaction Temperature | - Conduct the reaction at a lower temperature, as higher temperatures can favor the thermodynamically more stable para-product. |
| Steric Effects | - If using a protecting group on the phenol, a bulkier group may enhance ortho-selectivity. |
Problem 3: Formation of O-Alkylated Byproduct (Ether Formation)
| Potential Cause | Troubleshooting Steps |
| Reaction Conditions | - The formation of the phenyl benzyl ether can be a competing reaction.[8] The choice of solvent and catalyst can influence the ratio of C-alkylation to O-alkylation.- In some cases, a higher reaction temperature can favor C-alkylation over O-alkylation. |
| Base Strength | - If a base is used, its strength can affect the nucleophilicity of the phenoxide oxygen. A weaker base may reduce the extent of O-alkylation. |
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound. These should be considered as starting points and may require optimization.
Route A: Friedel-Crafts Acylation and Reduction
Step 1: Protection of 4-Fluorophenol (Example with Methoxymethyl (MOM) ether)
-
To a solution of 4-fluorophenol (1.0 eq) in dichloromethane (DCM), add N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Cool the mixture to 0 °C.
-
Slowly add chloromethyl methyl ether (MOM-Cl) (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the protected phenol.
Step 2: Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃) (2.5 eq) in DCM at 0 °C, add 4-methoxybenzoyl chloride (1.2 eq) dropwise.
-
After stirring for 15 minutes, add a solution of the MOM-protected 4-fluorophenol (1.0 eq) in DCM dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated HCl.
-
Extract the product with DCM, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ketone.
Step 3: Wolff-Kishner Reduction
-
To a solution of the ketone from Step 2 (1.0 eq) in diethylene glycol, add hydrazine hydrate (10 eq) and potassium hydroxide (4 eq).
-
Heat the mixture to 120-140 °C for 2 hours.
-
Increase the temperature to 190-200 °C to distill off water and excess hydrazine.
-
Maintain the temperature for another 4-6 hours.
-
Cool the reaction mixture, add water, and extract with a suitable solvent (e.g., toluene or ethyl acetate).
-
Wash the organic layer with dilute HCl and brine, dry over anhydrous sodium sulfate, and concentrate to give the MOM-protected product.
Step 4: Deprotection
-
Dissolve the MOM-protected product (1.0 eq) in a mixture of methanol and concentrated HCl (e.g., 10:1 v/v).
-
Stir the solution at room temperature for 2-4 hours, monitoring by TLC.
-
Once the deprotection is complete, neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Route B: Direct ortho-Alkylation
-
To a solution of 4-fluorophenol (1.0 eq) and 4-methoxybenzyl alcohol (1.2 eq) in a suitable solvent (e.g., toluene), add a catalytic amount of a Lewis acid (e.g., ZnCl₂, AlCl₃, or a solid acid catalyst) (0.1-0.2 eq).
-
Heat the reaction mixture to 80-120 °C and stir for 8-24 hours, monitoring by TLC or HPLC.
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product, paying close attention to the separation of ortho and para isomers.
Data Presentation
Table 1: Comparison of Synthetic Routes
| Parameter | Route A: Friedel-Crafts Acylation/Reduction | Route B: Direct ortho-Alkylation |
| Number of Steps | 4 (Protection, Acylation, Reduction, Deprotection) | 1 |
| Typical Overall Yield | 40-60% (variable) | 50-70% (highly dependent on catalyst and conditions) |
| Key Challenge | Multi-step, use of hazardous reagents (e.g., AlCl₃, hydrazine) | Regioselectivity control, potential for byproduct formation |
| Scalability | More complex due to multiple steps | Potentially more scalable if high regioselectivity is achieved |
Table 2: Troubleshooting Guide - Quantitative Parameters
| Issue | Parameter to Adjust | Recommended Range/Action |
| Low Yield in Friedel-Crafts Acylation | AlCl₃ Stoichiometry | 2.2 - 3.0 equivalents |
| Incomplete Reduction (Wolff-Kishner) | Reaction Temperature | 190 - 210 °C |
| Poor ortho-Selectivity (Direct Alkylation) | Catalyst Loading | 0.05 - 0.3 equivalents |
| Slow Deprotection (MOM Group) | HCl Concentration | 3-6 M in an alcohol solvent |
Visualizations
Caption: Proposed synthetic routes for this compound.
Caption: Troubleshooting decision tree for synthesis scale-up.
References
- 1. quora.com [quora.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 4. Fast, easy, and efficient method for the purification of phenolic isomers using a selective solid-phase scavenging process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. WO2007027375A2 - Method of making benzylated phenols - Google Patents [patents.google.com]
- 8. Synthesis of Benzyl Phenol from Benzyl Aryl Ether by Polyphosphoric Acid-Catalyzed Benzyl Rearrangement [ccspublishing.org.cn]
Technical Support Center: Purification of 4-Fluoro-2-(4-methoxybenzyl)phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-2-(4-methoxybenzyl)phenol. Our focus is to help you identify and remove common impurities from your preparations.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical synthesis of this compound?
A1: The synthesis of this compound, commonly achieved through a Friedel-Crafts benzylation of 4-fluorophenol with a 4-methoxybenzylating agent (such as 4-methoxybenzyl alcohol or 4-methoxybenzyl chloride) in the presence of a Lewis acid catalyst, can lead to several impurities. The most prevalent are:
-
Unreacted Starting Materials: 4-Fluorophenol and the 4-methoxybenzylating agent.
-
Regioisomer: 4-Fluoro-3-(4-methoxybenzyl)phenol, arising from substitution at the alternative ortho position.
-
Polyalkylation Products: Di- and tri-benzylated phenols, which can form as the product is often more reactive than the starting phenol.[1]
-
O-Alkylation Product: 4-Fluoro-1-(4-methoxybenzyloxy)benzene, resulting from the reaction at the hydroxyl group of the phenol. While C-alkylation is generally favored under Friedel-Crafts conditions, O-alkylation can occur as a side reaction.[2]
-
Catalyst Residues: Remnants of the Lewis acid catalyst and its hydrolysis products.
Q2: What analytical techniques are recommended for identifying these impurities?
A2: A combination of chromatographic and spectroscopic methods is ideal for the comprehensive analysis of your this compound preparation:
-
Thin Layer Chromatography (TLC): An excellent initial technique to quickly assess the complexity of the reaction mixture and to determine an appropriate solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and the relative amounts of each impurity. A reversed-phase C18 column with a gradient of water and acetonitrile (or methanol) is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and providing structural information based on fragmentation patterns.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful technique for unambiguous structure elucidation of the desired product and any isolated impurities. Specific proton and carbon chemical shifts can help differentiate between isomers.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Issue 1: My crude product is a complex mixture on TLC with multiple spots close together.
Possible Cause: Inefficient reaction conditions leading to the formation of multiple byproducts.
Solutions:
-
Reaction Optimization:
-
Catalyst Choice: The choice and amount of Lewis acid catalyst (e.g., AlCl₃, FeCl₃, ZnCl₂) can significantly impact regioselectivity and the extent of polyalkylation. Weaker Lewis acids may offer better control.
-
Temperature Control: Running the reaction at a lower temperature can often improve selectivity and reduce the formation of side products.
-
Stoichiometry: Carefully controlling the stoichiometry of the reactants can minimize unreacted starting materials and polyalkylation. A slight excess of 4-fluorophenol may be beneficial.
-
-
Purification Strategy:
-
Flash Column Chromatography: This is the most effective method for separating complex mixtures. A step-gradient elution is often more effective than an isocratic one for separating closely eluting compounds.
-
Issue 2: I am having difficulty separating the desired product from its regioisomer.
Possible Cause: The ortho- and para-benzylated isomers of 4-fluorophenol often have very similar polarities, making them challenging to separate.
Solutions:
-
Optimize Column Chromatography:
-
Solvent System: A meticulous screening of solvent systems for TLC is crucial to find one that provides the best possible separation (ΔRf). A common starting point for phenols is a mixture of hexanes and ethyl acetate. Gradually increasing the polarity by adding small amounts of a more polar solvent like methanol to the eluent can sometimes improve separation.
-
Column Dimensions and Stationary Phase: Using a longer, narrower column and a smaller particle size silica gel (e.g., 230-400 mesh) can enhance resolution.
-
-
Recrystallization:
-
If a solvent can be found in which the desired product and the isomeric impurity have significantly different solubilities, recrystallization can be a highly effective purification method. This often requires experimentation with various solvents and solvent mixtures.
-
Issue 3: My final product is contaminated with a less polar impurity.
Possible Cause: This is likely the O-alkylated byproduct, 4-Fluoro-1-(4-methoxybenzyloxy)benzene, which is less polar than the phenolic products due to the absence of the free hydroxyl group.
Solution:
-
Column Chromatography: The O-alkylated product should elute significantly earlier than the phenolic compounds in a normal-phase column chromatography setup (silica gel). Using a less polar eluent at the beginning of the chromatography will effectively separate this impurity.
Issue 4: My purified product shows the presence of polybenzylated species.
Possible Cause: The product, being an activated phenol, is susceptible to further benzylation.
Solutions:
-
Reaction Control: As mentioned in Issue 1, optimizing reaction conditions (catalyst, temperature, stoichiometry) is the primary way to prevent polyalkylation.
-
Purification:
-
Column Chromatography: Polybenzylated products are significantly less polar than the mono-benzylated product. They will elute earlier from a silica gel column.
-
Recrystallization: It may be possible to find a solvent that selectively crystallizes the desired mono-benzylated product, leaving the more soluble polybenzylated impurities in the mother liquor.
-
Experimental Protocols
Protocol 1: Flash Column Chromatography for Purification of this compound
Objective: To separate this compound from unreacted starting materials, isomers, and other byproducts.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (EtOAc)
-
Glass column with stopcock
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., start with 9:1 Hexanes:EtOAc and gradually increase the polarity).
-
The goal is to find a solvent system where the desired product has an Rf value of approximately 0.2-0.3 and is well-separated from other spots.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis.
-
Pour the slurry into the column and allow it to pack evenly. Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the chromatography eluent or a more polar solvent that is then adsorbed onto a small amount of silica gel.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin eluting with the initial solvent system.
-
Collect fractions and monitor the elution by TLC.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the more polar compounds.
-
-
Fraction Analysis and Product Isolation:
-
Combine the fractions containing the pure product as determined by TLC.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Data Presentation:
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Example) | Gradient: 10% to 30% Ethyl Acetate in Hexanes |
| Expected Elution Order | 1. O-alkylated byproduct2. Polybenzylated products3. This compound (desired)4. 4-Fluoro-3-(4-methoxybenzyl)phenol (isomer)5. 4-Fluorophenol (starting material) |
| Purity after one column | >95% (typical) |
| Yield Loss | 10-20% (typical) |
Protocol 2: Recrystallization of this compound
Objective: To further purify this compound obtained from column chromatography.
Materials:
-
Partially purified this compound
-
Screening solvents (e.g., hexanes, toluene, dichloromethane, ethyl acetate, methanol, water, and mixtures thereof)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Solvent Screening:
-
Place a small amount of the compound in several test tubes.
-
Add a small amount of a single solvent to each tube.
-
The ideal solvent will dissolve the compound when hot but not at room temperature or when cold.
-
-
Recrystallization:
-
Dissolve the compound in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
Data Presentation:
| Parameter | Observation |
| Suitable Solvents (Example) | Toluene/Hexanes mixture, Dichloromethane/Hexanes mixture |
| Purity Improvement | Can increase purity from ~95% to >99% |
| Typical Yield | 70-90% |
Visualizations
Caption: Synthetic pathway and potential impurity formation.
Caption: General purification workflow for this compound.
References
Validation & Comparative
A Comparative Analysis of 4-Fluoro-2-(4-methoxybenzyl)phenol and 2-benzylphenol: Exploring Potential Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known biological activities of 2-benzylphenol and the predicted activities of the structurally related compound, 4-Fluoro-2-(4-methoxybenzyl)phenol. While experimental data for 2-benzylphenol is available in the scientific literature, data for its fluorinated and methoxy-substituted analogue is currently limited. This comparison, therefore, draws upon established structure-activity relationships (SAR) of phenolic compounds to infer the potential activity profile of this compound.
Chemical Structures
| Compound | Structure |
| 2-benzylphenol | |
| This compound |
Overview of Known and Predicted Biological Activities
2-benzylphenol has been primarily investigated for its antimicrobial and estrogenic properties. The introduction of a fluorine atom and a methoxy group in this compound is expected to modulate these activities based on known SAR principles. Halogenation, particularly fluorination, can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, often enhancing antimicrobial potency.[1][2] The presence of a methoxy group has been shown to reduce estrogenic activity in some phenolic compounds.[3]
Antimicrobial Activity
2-benzylphenol is known to possess antimicrobial properties.[4][5] Phenolic compounds generally exert their antimicrobial effects through mechanisms such as disruption of microbial membranes.[6]
Table 1: Comparison of Antimicrobial Activity
| Feature | 2-benzylphenol | This compound (Predicted) |
| Reported Activity | Yes | No experimental data found |
| Mechanism of Action | Likely disruption of microbial cell membranes.[6] | Likely similar to other phenolic compounds, potentially enhanced by the fluorine atom. |
| Predicted Potency | Moderate | Potentially higher than 2-benzylphenol due to the presence of the fluorine atom, which can increase lipophilicity and cell membrane penetration.[1][2] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: A serial two-fold dilution of the test compounds (2-benzylphenol and this compound) is prepared in a 96-well microtiter plate using the same broth medium.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
Estrogenic Activity
Certain phenolic compounds, including 2-benzylphenol, are known to exhibit estrogenic activity by binding to estrogen receptors (ERs). The position of the benzyl group on the phenol ring has been shown to be a critical determinant of this activity, with para-substituted phenols generally showing higher potency than ortho or meta isomers.
Table 2: Comparison of Estrogenic Activity
| Feature | 2-benzylphenol | This compound (Predicted) |
| Reported Activity | Yes (weak estrogenic activity) | No experimental data found |
| Mechanism of Action | Binds to estrogen receptors. | Predicted to bind to estrogen receptors. |
| Predicted Potency | Weak, as the benzyl group is in the ortho position. | The presence of the methoxy group on the benzyl ring may decrease estrogenic activity compared to the unsubstituted benzylphenol.[3] The para-fluoro substituent on the phenol ring could also influence receptor binding, but its effect is not readily predictable without experimental data. |
Experimental Protocol: Yeast Estrogen Screen (YES) Assay
The YES assay is a common in vitro method to assess the estrogenic potential of compounds.
-
Yeast Strain: A genetically modified strain of Saccharomyces cerevisiae expressing the human estrogen receptor (hER) and a reporter gene (e.g., lacZ, which codes for β-galactosidase) is used.
-
Culture Preparation: The yeast is cultured in a suitable medium to a specific optical density.
-
Compound Exposure: The yeast culture is exposed to various concentrations of the test compounds in a 96-well plate. 17β-estradiol is used as a positive control, and a solvent control (e.g., ethanol) is included.
-
Incubation: The plate is incubated at 30°C for a set period (e.g., 18-72 hours).
-
Reporter Gene Assay: A substrate for β-galactosidase (e.g., CPRG or ONPG) is added to the wells. The enzyme produced by the yeast in response to an estrogenic compound will metabolize the substrate, leading to a color change.
-
Quantification: The color intensity is measured using a spectrophotometer, and the estrogenic activity is quantified relative to the positive control.
Summary and Future Directions
2-benzylphenol exhibits both antimicrobial and weak estrogenic activity. Based on established structure-activity relationships, this compound is predicted to have potentially enhanced antimicrobial properties due to the presence of the fluorine atom. Conversely, its estrogenic activity may be attenuated by the methoxy group substitution.
It is crucial to emphasize that these predictions for this compound are theoretical. Rigorous experimental validation using the described protocols is necessary to confirm and quantify its biological activities. Further research into the cytotoxic and metabolic profiles of both compounds would also be essential for any potential therapeutic development. This comparative guide serves as a foundational resource to direct future experimental investigations into this and other structurally related phenolic compounds.
References
- 1. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Methoxy groups reduced the estrogenic activity of lignin-derivable replacements relative to bisphenol A and bisphenol F as studied through two in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Non-Halogenated Phenolic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
Comparative Cross-Reactivity Analysis of 4-Fluoro-2-(4-methoxybenzyl)phenol and Structurally Related Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 4-Fluoro-2-(4-methoxybenzyl)phenol and its structural analogs. Due to the limited availability of direct experimental data for this compound, this document synthesizes information from studies on structurally similar phenolic compounds to provide a representative overview of potential cross-reactivity profiles. The data and protocols presented herein are intended to serve as a practical resource for designing and interpreting cross-reactivity studies in drug discovery and development.
Introduction to Cross-Reactivity of Phenolic Compounds
Phenolic compounds are a broad class of molecules characterized by a hydroxyl group attached to an aromatic ring. They are of significant interest in drug development due to their diverse biological activities. However, their structural similarities can lead to cross-reactivity with various biological targets, which can be a critical factor in determining the specificity and potential off-target effects of a drug candidate. Understanding the cross-reactivity profile is essential for a comprehensive safety and efficacy assessment.
Factors influencing the cross-reactivity of phenolic compounds include the nature and position of substituents on the aromatic ring. For instance, electron-donating groups like methoxy and hydroxyl groups can increase the electron density of the aromatic ring, potentially enhancing interactions with biological targets. Conversely, electron-withdrawing groups may alter binding affinities and specificities.[1]
Comparative Cross-Reactivity Data
The following table summarizes hypothetical cross-reactivity data for this compound and two structurally related compounds against a panel of common off-targets. This data is illustrative and based on typical findings for phenolic compounds. The percentage of cross-reactivity is determined relative to the binding affinity of the primary target.
| Compound | Primary Target | Off-Target 1 (e.g., hERG) | Off-Target 2 (e.g., CYP3A4) | Off-Target 3 (e.g., P-gp) |
| This compound | Target X | 15% | 25% | 8% |
| 2-(4-methoxybenzyl)phenol | Target X | 20% | 30% | 12% |
| 4-Fluorophenol | Target X | 5% | 10% | 3% |
Note: This data is for illustrative purposes and should be confirmed by specific experimental studies.
Experimental Protocols
Accurate assessment of cross-reactivity relies on robust and well-defined experimental methods. The following are detailed protocols for two common assays used to evaluate small molecule-protein interactions.
Enzyme-Linked Immunosorbent Assay (ELISA) for Competitive Binding
ELISA is a widely used method to quantify the binding of a small molecule to a target protein.[2][3][4] A competitive ELISA format is particularly useful for assessing cross-reactivity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the binding of a known ligand to the target protein.
Materials:
-
High-binding 96-well microplates
-
Recombinant target protein
-
Biotinylated ligand for the target protein
-
Test compounds (including this compound and analogs)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
Procedure:
-
Coating: Coat the wells of a 96-well plate with the target protein (e.g., 1-10 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound protein.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Competition: Add serial dilutions of the test compounds to the wells, followed by a fixed concentration of the biotinylated ligand. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the compound concentration to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that provides real-time data on the binding affinity and kinetics of molecular interactions.[5][6][7]
Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) for the interaction between the test compounds and the target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Test compounds dissolved in running buffer
Procedure:
-
Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.
-
Equilibration: Equilibrate the sensor surface with running buffer.
-
Analyte Injection: Inject a series of concentrations of the test compound over the sensor surface.
-
Association/Dissociation: Monitor the change in the SPR signal during the association and dissociation phases.
-
Regeneration: Regenerate the sensor surface with a suitable regeneration solution to remove the bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.
Signaling Pathways and Experimental Workflows
Understanding the potential impact of a compound on cellular signaling pathways is crucial. Phenolic compounds have been shown to modulate various signaling pathways, including those involved in inflammation and cell proliferation.[8][9][10]
Potential Signaling Pathway Modulation by Phenolic Compounds
Phenolic compounds can influence key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways, which are central to inflammatory responses.[9][10][11]
Caption: Potential modulation of inflammatory signaling pathways by phenolic compounds.
Experimental Workflow for Cross-Reactivity Screening
A systematic workflow is essential for efficiently screening compounds for potential cross-reactivity.
Caption: A typical workflow for identifying and characterizing lead compounds, including cross-reactivity screening.
References
- 1. academic.oup.com [academic.oup.com]
- 2. seracare.com [seracare.com]
- 3. mabtech.com [mabtech.com]
- 4. bosterbio.com [bosterbio.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 7. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Fluoro-2-(4-methoxybenzyl)phenol and Its Structural Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 4-Fluoro-2-(4-methoxybenzyl)phenol and its structural analogues, focusing on their biological activities and physicochemical properties. Due to the limited availability of direct comparative studies on this compound, this document synthesizes data from various sources on closely related compounds to offer insights into their potential therapeutic applications. The analogues selected for comparison feature modifications in the halogen substituent on the phenol ring and variations in the benzyl moiety.
Structural Analogues Under Review
The following structural analogues have been selected for this comparative analysis based on the core structure of this compound. These analogues allow for an evaluation of the structure-activity relationship (SAR) concerning the halogen substituent and the nature of the benzyl group.
-
Compound A: this compound (Parent Compound)
-
Compound B: 4-Chloro-2-(4-methoxybenzyl)phenol (Halogen Substitution)
-
Compound C: 4-Bromo-2-(4-methoxybenzyl)phenol (Halogen Substitution)
-
Compound D: 4-Fluoro-2-benzylphenol (Removal of Methoxy Group)
-
Compound E: 4-Fluoro-2-(4-hydroxybenzyl)phenol (Demethylation of Methoxy Group)
Comparative Performance Data
The following tables summarize the available quantitative data on the biological activities of the selected structural analogues. Direct comparative data is limited, and thus, the presented information is collated from studies on individual or small groups of related compounds.
Table 1: In Vitro Antiproliferative Activity (IC50, µM)
| Compound | Cell Line 1 (e.g., MCF-7) | Cell Line 2 (e.g., A549) | Cell Line 3 (e.g., PC3) |
| A: this compound | Data not available | Data not available | Data not available |
| B: 4-Chloro-2-(4-methoxybenzyl)phenol | Data not available | Data not available | Data not available |
| C: 4-Bromo-2-(4-methoxybenzyl)phenol | Data not available | Data not available | Data not available |
| D: 4-Fluoro-2-benzylphenol | Data not available | Data not available | Data not available |
| E: 4-Fluoro-2-(4-hydroxybenzyl)phenol | Data not available | Data not available | Data not available |
Table 2: Antioxidant Activity
| Compound | DPPH Radical Scavenging (IC50, µM) | ABTS Radical Scavenging (IC50, µM) |
| A: this compound | Data not available | Data not available |
| B: 4-Chloro-2-(4-methoxybenzyl)phenol | Data not available | Data not available |
| C: 4-Bromo-2-(4-methoxybenzyl)phenol | Data not available | Data not available |
| D: 4-Fluoro-2-benzylphenol | Data not available | Data not available |
| E: 4-Fluoro-2-(4-hydroxybenzyl)phenol | Data not available | Data not available |
Note: While phenolic compounds are known for their antioxidant properties, specific IC50 values for these analogues in DPPH and ABTS assays are not currently published. The general antioxidant activity of benzylphenols has been noted.[1]
Table 3: Tyrosinase Inhibitory Activity (IC50, µM)
| Compound | Mushroom Tyrosinase |
| A: this compound | Data not available |
| B: 4-Chloro-2-(4-methoxybenzyl)phenol | Data not available |
| C: 4-Bromo-2-(4-methoxybenzyl)phenol | Data not available |
| D: 4-Fluoro-2-benzylphenol | Data not available |
| E: 4-Fluoro-2-(4-hydroxybenzyl)phenol | Data not available |
Note: Phenolic compounds are often investigated as tyrosinase inhibitors.[2] However, specific data for these compounds is lacking.
Experimental Protocols
The following are detailed methodologies for key experiments that are typically used to evaluate the performance of phenolic compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.[3][4][5]
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.[6][7]
Methodology:
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound to 100 µL of a 0.1 mM methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: The percentage of radical scavenging activity is calculated. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Mushroom Tyrosinase Inhibition Assay
This assay is used to screen for compounds that can inhibit the enzyme tyrosinase, which is involved in melanin production.[2][8][9]
Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, mix 20 µL of mushroom tyrosinase solution (e.g., 100 units/mL in phosphate buffer, pH 6.8) with 140 µL of phosphate buffer.
-
Inhibitor Addition: Add 20 µL of the test compound at various concentrations and pre-incubate for 10 minutes at room temperature.
-
Substrate Addition: Initiate the reaction by adding 20 µL of L-DOPA (10 mM) as the substrate.
-
Kinetic Measurement: Immediately measure the formation of dopachrome by reading the absorbance at 475 nm every minute for 15-20 minutes.
-
Data Analysis: Calculate the initial velocity of the reaction. The percentage of inhibition is determined by comparing the reaction rates with and without the inhibitor. The IC50 value is then calculated.
Visualizations
Signaling Pathway for Phenolic Compound-Induced Apoptosis
The following diagram illustrates a generalized signaling pathway through which phenolic compounds can induce apoptosis in cancer cells. This often involves the generation of reactive oxygen species (ROS) and the activation of intrinsic and extrinsic apoptotic pathways.
Caption: Generalized signaling pathway of phenolic compound-induced apoptosis.
Experimental Workflow for In Vitro Bioactivity Screening
This diagram outlines a typical workflow for the initial screening of the biological activities of novel compounds.
Caption: A typical workflow for in vitro bioactivity screening of compounds.
Logical Relationship of Structural Modifications
This diagram illustrates the logical relationship between the parent compound and its structural analogues discussed in this guide.
Caption: Logical relationships of the structural modifications.
References
- 1. a-study-of-benzylphenols-as-antioxidants - Ask this paper | Bohrium [bohrium.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Assessing the cytotoxicity of phenolic and... | F1000Research [f1000research.com]
- 5. In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents [explorationpub.com]
- 6. researchgate.net [researchgate.net]
- 7. DPPH Radical Scavenging Assay [mdpi.com]
- 8. Enzymatic assay of tyrosinase inhibition [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activity of 4-Fluoro-2-(4-methoxybenzyl)phenol and Its Parent Compounds
For Immediate Release
[City, State] – [Date] – In the pursuit of novel therapeutic agents, understanding the structure-activity relationships of synthesized molecules is paramount. This guide provides a detailed comparison of the predicted biological activity of 4-Fluoro-2-(4-methoxybenzyl)phenol against its parent compounds, 4-fluorophenol and 4-methoxybenzyl alcohol. This analysis is based on available experimental data for the parent compounds and known effects of their constituent functional groups, offering valuable insights for researchers in drug discovery and development.
Executive Summary
Direct experimental data on the biological activity of this compound is not currently available in peer-reviewed literature. However, by examining the known biological profiles of its precursors, 4-fluorophenol and 4-methoxybenzyl alcohol, we can infer its potential activities. 4-Fluorophenol is primarily characterized by its toxicity, while 4-methoxybenzyl alcohol exhibits antimicrobial, antioxidant, and neuroprotective properties. The combination of these moieties in this compound suggests a complex biological profile that may feature a blend of these activities, potentially with modulated potency and a different safety profile.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for the parent compounds, providing a baseline for predicting the activity of this compound.
Table 1: Antimicrobial Activity
| Compound | Test Organism | MIC (Minimum Inhibitory Concentration) | Reference |
| 4-Fluorophenol | Photobacterium phosphoreum | EC50: 19.5 mg/L (30 min) | [1] |
| 4-Methoxybenzyl alcohol | Staphylococcus aureus | - | [2] |
| Pseudomonas aeruginosa | - | [2] |
Note: Specific MIC values for 4-methoxybenzyl alcohol were not available in the searched literature; however, studies indicate its general antibacterial activity.
Table 2: Antioxidant Activity
| Compound | Assay | IC50 (Half-maximal Inhibitory Concentration) | Reference |
| 4-Fluorophenol | DPPH Radical Scavenging | Data not available | |
| 4-Methoxybenzyl alcohol | DPPH Radical Scavenging | Data not available |
Note: While general antioxidant properties of phenolic compounds are known, specific IC50 values for these parent compounds in common antioxidant assays were not found in the reviewed literature.
Table 3: Cytotoxicity
| Compound | Cell Line | IC50 (Half-maximal Inhibitory Concentration) | Reference |
| 4-Fluorophenol | Data not available | LD50 (mouse, intraperitoneal): 312 mg/kg | [3] |
| 4-Methoxybenzyl alcohol | Data not available |
Note: Cytotoxicity data for 4-fluorophenol is presented as an in vivo lethal dose. Specific in vitro IC50 values against cancer cell lines were not available for direct comparison.
Experimental Protocols
The data presented in the tables above are based on the following experimental methodologies:
-
Antimicrobial Activity (EC50): The toxicity to Photobacterium phosphoreum was determined using the Microtox test, which measures the reduction in luminescence of the bacteria upon exposure to the test compound. The EC50 value represents the concentration of the compound that causes a 50% reduction in light output after a 30-minute exposure.
-
Toxicity (LD50): The median lethal dose (LD50) for 4-fluorophenol was determined via intraperitoneal administration in mice. This value represents the dose required to be lethal to 50% of the tested animal population.
Predicted Biological Profile of this compound
The structure of this compound combines the phenolic and fluorinated aromatic ring of 4-fluorophenol with the methoxybenzyl moiety of 4-methoxybenzyl alcohol. This unique combination may lead to several potential biological activities:
-
Antimicrobial Activity: The presence of the phenolic hydroxyl group is a key feature for the antimicrobial properties of many natural and synthetic compounds. The addition of a fluorine atom can sometimes enhance this activity. The methoxybenzyl group may also contribute to the overall antimicrobial effect. Therefore, it is plausible that this compound will exhibit antibacterial and antifungal properties.
-
Antioxidant Activity: Phenolic compounds are well-known for their antioxidant effects due to their ability to scavenge free radicals. The hydroxyl group on the phenol ring is crucial for this activity. It is anticipated that this compound will possess antioxidant capabilities.
-
Cytotoxicity: 4-Fluorophenol exhibits significant toxicity. While the introduction of the methoxybenzyl group might modulate this toxicity, the potential for cytotoxic effects of this compound should be carefully evaluated.
Signaling Pathway Modulation
Phenolic compounds are known to interact with various cellular signaling pathways. Based on the activities of its parent compounds and related molecules, this compound could potentially modulate pathways such as:
-
PI3K/Akt Signaling Pathway: 4-Methoxybenzyl alcohol has been shown to exert protective effects on the blood-brain barrier through the activation of the PI3K/Akt signaling pathway. This pathway is crucial for cell survival, growth, and proliferation.
-
NF-κB Signaling Pathway: Phenolic compounds are known to modulate the NF-κB pathway, which plays a central role in inflammation. By inhibiting NF-κB activation, these compounds can reduce the expression of pro-inflammatory genes.
Visualizing Potential Mechanisms
The following diagrams, generated using Graphviz, illustrate the potential signaling pathways that could be modulated by this compound.
Caption: PI3K/Akt Signaling Pathway
Caption: NF-κB Signaling Pathway
Conclusion
While direct experimental evidence is lacking, a comparative analysis of its parent compounds suggests that this compound is a promising candidate for further investigation. Its potential for antimicrobial and antioxidant activities, coupled with possible modulation of key signaling pathways like PI3K/Akt and NF-κB, warrants its synthesis and comprehensive biological evaluation. Future studies should focus on determining its specific MIC and IC50 values against a panel of microbes and cell lines, and elucidating its precise mechanisms of action. This will provide a clearer understanding of its therapeutic potential and safety profile.
References
A Comprehensive Guide to Assessing the Purity of Synthesized 4-Fluoro-2-(4-methoxybenzyl)phenol
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity for newly synthesized compounds is a cornerstone of reliable and reproducible research in drug discovery and development. This guide provides a comparative overview of standard analytical techniques for determining the purity of 4-Fluoro-2-(4-methoxybenzyl)phenol, a novel phenolic compound with potential applications in medicinal chemistry. We present detailed experimental protocols and comparative data to assist researchers in selecting the most appropriate methods for their specific needs.
Workflow for Purity Assessment
A systematic approach to purity determination ensures comprehensive characterization of the synthesized compound. The following workflow outlines the key steps, from initial qualitative checks to quantitative purity assignment.
Caption: Experimental workflow for the purity assessment of synthesized compounds.
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique for purity determination depends on the desired level of accuracy, the nature of potential impurities, and the available instrumentation. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are the most powerful and commonly employed methods.[1][2][3]
| Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance.[1] | Quantitative purity (% area), presence of non-volatile impurities. | High sensitivity, excellent for quantitative analysis, widely available.[4] | Requires a chromophore, may not detect all impurities if they don't absorb UV light. |
| ¹H NMR | Absorption of radiofrequency by atomic nuclei in a magnetic field. | Structural confirmation, identification of proton-containing impurities.[5] | Provides detailed structural information, can be made quantitative (qNMR).[2][6] | Less sensitive than HPLC, may not detect impurities without protons or with overlapping signals.[7] |
| LC-MS | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[8] | Molecular weight confirmation, identification of impurities by mass-to-charge ratio.[9] | High sensitivity and selectivity, provides molecular weight information for unknown impurities.[3] | Response can be non-linear for quantification, ion suppression effects can occur. |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and comparable purity data.
High-Performance Liquid Chromatography (HPLC-UV)
This method is ideal for the quantitative determination of purity by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used for phenolic compounds.[10]
-
Mobile Phase: A gradient elution is typically employed to separate compounds with a range of polarities. A common mobile phase consists of:
-
Solvent A: 0.1% Acetic Acid in Water
-
Solvent B: Acetonitrile[10]
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-15 min: 10-90% B
-
15-20 min: 90% B
-
20-25 min: 90-10% B
-
25-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 278 nm, a common wavelength for detecting phenolic compounds.[11]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the synthesized compound in the mobile phase (initial conditions) or a suitable solvent like methanol to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for confirming the chemical structure of the synthesized compound and for identifying and quantifying impurities that contain NMR-active nuclei.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Analysis: Integrate all signals and compare the relative integrals to the expected values for the target compound. The presence of unexpected signals may indicate impurities.[7]
-
-
Quantitative NMR (qNMR) Protocol:
-
Standard Preparation: Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) and the synthesized compound into an NMR tube.
-
Acquisition: Use a longer relaxation delay (e.g., 5 times the longest T1) to ensure full relaxation of all protons for accurate integration.
-
Calculation: The purity of the sample can be calculated by comparing the integral of a known proton signal from the sample with the integral of a known proton signal from the internal standard.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for confirming the molecular weight of the synthesized compound and for identifying the molecular weights of any impurities.[8]
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
LC Method: The same LC method as described for HPLC-UV can generally be used.
-
MS Parameters:
-
Ionization Source: Electrospray Ionization (ESI) is common for phenolic compounds and can be run in both positive and negative ion modes.
-
Mass Range: Scan a mass range that includes the expected molecular weight of the product and potential impurities (e.g., m/z 100-1000).
-
Analysis: The total ion chromatogram (TIC) will show all ionizable species. Extracting the ion corresponding to the [M+H]⁺ or [M-H]⁻ of the target compound can provide a selective chromatogram for purity assessment.[3]
-
Comparative Data
The following tables present hypothetical data for three different batches of synthesized this compound, comparing their purity as determined by HPLC-UV and qNMR, and confirming their identity with LC-MS.
Table 1: HPLC-UV Purity Assessment
| Batch ID | Retention Time (min) | Peak Area (%) |
| Batch A | 12.5 | 99.8 |
| Batch B | 12.5 | 98.5 |
| Batch C | 12.5 | 95.2 |
Table 2: qNMR Purity Assessment
| Batch ID | Purity (w/w %) |
| Batch A | 99.5 |
| Batch B | 98.2 |
| Batch C | 94.8 |
Table 3: LC-MS Identity Confirmation
| Batch ID | Expected [M-H]⁻ (m/z) | Observed [M-H]⁻ (m/z) |
| Batch A | 231.08 | 231.08 |
| Batch B | 231.08 | 231.08 |
| Batch C | 231.08 | 231.08 |
Note: The molecular weight of this compound is 232.25 g/mol . The expected [M-H]⁻ ion in negative mode ESI-MS would be approximately 231.08.
Conclusion
The comprehensive purity assessment of synthesized this compound requires the application of orthogonal analytical techniques. HPLC-UV provides excellent quantitative data on purity, while NMR spectroscopy offers structural confirmation and an alternative quantitative method. LC-MS is crucial for confirming the molecular weight of the target compound and identifying potential impurities. By employing these methods in a structured workflow, researchers can confidently establish the purity of their synthesized compounds, ensuring the integrity and reliability of subsequent biological and pharmacological studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. organic chemistry - Calculating purity from NMR spectrum - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. uccore.org [uccore.org]
- 9. Mass spectrometry as a technique for testing the purity of drugs for biological use: the case of new antitumor cyclophosphazenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Quantitative Analysis of 4-Fluoro-2-(4-methoxybenzyl)phenol: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of specific compounds within complex mixtures is a critical aspect of modern analytical chemistry. This guide provides a comparative overview of the primary analytical techniques for the quantitative analysis of 4-Fluoro-2-(4-methoxybenzyl)phenol, a substituted phenolic compound, in intricate matrices such as biological fluids, environmental samples, or pharmaceutical formulations. The methodologies discussed include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of Analytical Methodologies
The selection of an appropriate analytical method is contingent on various factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. Below is a summary of the performance characteristics of the three major techniques for the analysis of phenolic compounds.
| Feature | HPLC-UV | LC-MS/MS | GC-MS |
| Selectivity | Moderate | High to Very High | High |
| Sensitivity | µg/mL to ng/mL range | ng/mL to pg/mL range | ng/mL to pg/mL range |
| Sample Throughput | High | High | Moderate |
| Sample Preparation | Simple (filtration, dilution) | Simple to Moderate (filtration, dilution, protein precipitation) | Complex (derivatization often required) |
| Instrumentation Cost | Low to Moderate | High | Moderate to High |
| Robustness | High | Moderate to High | High |
| Matrix Effect | Low to Moderate | Moderate to High | Low to Moderate |
| Compound Volatility | Not required | Not required | Required |
Experimental Protocols
Detailed experimental protocols are essential for the successful implementation and validation of any analytical method.[1][2][3][4][5] The following sections outline plausible methodologies for the quantification of this compound using HPLC-UV, LC-MS/MS, and GC-MS.
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
HPLC-UV is a widely used technique for the quantification of phenolic compounds due to its robustness and cost-effectiveness.[6] The chromophoric nature of this compound allows for direct detection by UV absorbance.
Sample Preparation:
-
For liquid samples (e.g., plasma, urine), a protein precipitation step is performed by adding a threefold volume of cold acetonitrile.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected and can be directly injected or evaporated to dryness and reconstituted in the mobile phase for pre-concentration.
-
For solid samples, an initial extraction with a suitable organic solvent (e.g., methanol, ethyl acetate) is required, followed by the steps mentioned above.[7][8]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A gradient elution of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection: Wavelength set at the absorbance maximum of this compound.
Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the gold standard for bioanalytical assays.[9][10][11] This method combines the separation power of liquid chromatography with the mass-based detection of a tandem mass spectrometer.
Sample Preparation: Sample preparation is similar to that for HPLC-UV, often involving protein precipitation or liquid-liquid extraction to remove interferences.[11] Solid-phase extraction (SPE) can also be employed for cleaner extracts and higher concentration factors.[6]
LC-MS/MS Conditions:
-
LC System: A UHPLC system is often preferred for better resolution and faster analysis times.
-
Column: A C18 or similar reverse-phase column with smaller particle sizes (e.g., <2 µm).
-
Mobile Phase: Similar to HPLC-UV, typically a gradient of acidified water and an organic solvent like acetonitrile or methanol.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative studies.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically suitable for phenolic compounds.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring a specific precursor-to-product ion transition for the analyte and an internal standard.[12]
Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds.[13][14] For non-volatile compounds like phenols, a derivatization step is necessary to increase their volatility and thermal stability.[7][15]
Sample Preparation and Derivatization:
-
Extraction of the analyte from the sample matrix is performed using liquid-liquid extraction or solid-phase extraction.
-
The extract is evaporated to dryness.
-
A derivatization agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS), is added to the dried extract to convert the polar hydroxyl group into a non-polar silyl ether.[7] The reaction is typically carried out at an elevated temperature.
GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection mode is often used for trace analysis.
-
Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer can be used.
-
Ionization: Electron ionization (EI) is the most common ionization technique.
-
Detection: Selected Ion Monitoring (SIM) is employed for quantitative analysis, monitoring characteristic ions of the derivatized analyte.[15]
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis.
Conclusion
The choice of analytical technique for the quantitative analysis of this compound in complex mixtures depends on the specific requirements of the study. HPLC-UV offers a cost-effective and robust method suitable for routine analysis where high sensitivity is not paramount. GC-MS provides high selectivity and sensitivity but requires a more involved sample preparation process including derivatization. For applications demanding the highest sensitivity and selectivity, such as in pharmacokinetic studies or trace-level environmental analysis, LC-MS/MS is the preferred method. Each method should be thoroughly validated to ensure the accuracy, precision, and reliability of the generated data.[1][4]
References
- 1. wjarr.com [wjarr.com]
- 2. The validation of analytical methods for drug substances and drug products in UK pharmaceutical laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emerypharma.com [emerypharma.com]
- 4. View of AN OVERVIEW OF ANALYTICAL METHOD VALIDATION | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 5. scielo.br [scielo.br]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. mdpi.com [mdpi.com]
- 11. LC-MS/MS method for the determination of a semi-synthetic phenolic antioxidant 2,6-diisobornyl-4-methylphenol in rats after different administration routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. shimadzu.com [shimadzu.com]
- 13. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of In Vitro and In Vivo Efficacy of Substituted Phenols
A deep dive into the antioxidant, anti-inflammatory, and anticancer properties of substituted phenols, this guide provides a comparative analysis of their efficacy in laboratory settings versus living organisms. We explore the experimental data supporting their therapeutic potential, detailing the methodologies and signaling pathways involved.
Substituted phenols, a diverse group of organic compounds characterized by a hydroxyl group attached to a benzene ring with additional functional groups, have garnered significant attention in biomedical research. Their well-documented antioxidant properties often translate into potent anti-inflammatory and anticancer activities. However, the journey from a promising in vitro result to a successful in vivo outcome is fraught with challenges, including issues of bioavailability, metabolism, and complex physiological interactions. This guide aims to provide researchers, scientists, and drug development professionals with a clear comparison of the in vitro and in vivo efficacy of selected substituted phenols, supported by experimental data and detailed protocols.
Antioxidant and Anti-inflammatory Efficacy: A Tale of Two Environments
The antioxidant capacity of substituted phenols is the cornerstone of their therapeutic potential. In vitro assays provide a rapid and cost-effective means to screen for this activity. However, the physiological relevance of these findings must be validated through in vivo studies.
Quercetin: A Potent In Vitro Anti-inflammatory Agent with In Vivo Nuances
Quercetin, a flavonoid widely distributed in plants, is a prime example of the complexities in translating in vitro findings. A study investigating its anti-inflammatory effects demonstrated a dose-dependent inhibition of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in vitro in the blood of healthy volunteers.[1][2] At a concentration of 1 µM, quercetin achieved a 23% reduction in TNF-α.[1][2] However, a 4-week intervention with quercetin supplementation in the same study did not alter basal or ex vivo LPS-induced TNF-α levels, despite a significant increase in plasma quercetin concentration and total plasma antioxidant status.[1][2] This suggests that while quercetin possesses inherent anti-inflammatory properties, its in vivo efficacy in healthy individuals with low baseline inflammation may be limited.[1][2]
Caffeic Acid Derivatives: From Nitric Oxide Scavenging to Paw Edema Reduction
Caffeic acid and its derivatives are potent antioxidants with established anti-inflammatory actions. A study assessing various caffeic acid esters demonstrated their ability to inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages in vitro.[3][4] The half-maximal inhibitory concentration (IC50) values for NO inhibition varied based on the ester chain length, with octyl caffeate being the most potent (IC50 = 2.4 µM).[3][4]
Crucially, these in vitro findings were mirrored by in vivo efficacy in a carrageenan-induced paw edema model in mice. Pre-treatment with butyl, octyl, and caffeic acid phenethyl ester (CAPE) derivatives significantly inhibited paw edema.[3][4] Furthermore, these compounds reduced the levels of the pro-inflammatory cytokine interleukin-1β (IL-1β) in the paw by 30%, 24%, and 36%, respectively, and decreased neutrophil influx.[3][4] This provides a clear correlation between the in vitro NO scavenging and in vivo anti-inflammatory effects of these substituted phenols.
Table 1: In Vitro vs. In Vivo Anti-inflammatory Efficacy of Caffeic Acid Derivatives
| Compound | In Vitro NO Inhibition IC50 (µM) | In Vivo Inhibition of Carrageenan-Induced Paw Edema (%) | In Vivo Reduction of IL-1β in Paw (%) |
| Butyl Caffeate | 8.4 | Significant Inhibition | 30 |
| Octyl Caffeate | 2.4 | Significant Inhibition | 24 |
| CAPE | 4.8 | Significant Inhibition | 36 |
Anticancer Efficacy: Bridging the Gap Between Cell Culture and Tumors
The potential of substituted phenols as anticancer agents is an area of intense research. In vitro cell-based assays are invaluable for identifying cytotoxic and anti-proliferative effects, but in vivo models are essential to evaluate their true therapeutic potential.
Resveratrol: Promise in the Petri Dish, Challenges in the Patient
Resveratrol, a stilbenoid found in grapes and other fruits, has demonstrated potent anticancer effects in numerous in vitro studies.[5] It can induce cell cycle arrest and apoptosis in various cancer cell lines.[5] For instance, one study showed that resveratrol exerts dose-dependent cytotoxic effects against A549 lung cancer cells in vitro, with activation of caspase-3, a key executioner of apoptosis.[6] This in vitro efficacy was translated to an in vivo xenograft model, where resveratrol effectively inhibited the growth of lung cancer in nude mice in a dose-dependent manner.[6]
However, the clinical translation of resveratrol's anticancer potential has been hampered by its low bioavailability.[5][7] While in vitro studies often use concentrations in the micromolar range, achieving these levels in target tissues in vivo is challenging due to rapid metabolism.[7] This highlights a critical disconnect between in vitro and in vivo studies and underscores the importance of considering pharmacokinetic and pharmacodynamic properties in drug development.[7]
Despite these challenges, another study demonstrated that resveratrol can enhance the anticancer effects of the conventional chemotherapeutic drug doxorubicin in both in vitro and in vivo models of breast cancer.[8] A synergistic combination of doxorubicin and resveratrol showed potent growth inhibition and a significant decrease in the wound healing and clonogenic potential of breast cancer cells in vitro.[8] In an in vivo Ehrlich ascitic carcinoma mouse model, the combined treatment inhibited tumor volume and increased the life span of the mice by 139%.[8]
Table 2: In Vitro vs. In Vivo Anticancer Efficacy of Resveratrol
| Cancer Model | In Vitro Effect | In Vivo Effect | Reference |
| Lung Cancer (A549 cells) | Dose-dependent cytotoxicity, caspase-3 activation | Dose-dependent inhibition of tumor growth | [6] |
| Breast Cancer (MCF-7 & MDA-MB-231 cells) | Synergistic growth inhibition with doxorubicin | Inhibition of tumor volume and increased life span (with doxorubicin) | [8] |
Gallic Acid: Targeting Multiple Facets of Cancer Progression
Gallic acid, a phenolic acid found in various plants, has shown promise as a chemopreventive agent both in vitro and in vivo.[9] In vitro studies using HeLa and HTB-35 cervical cancer cells demonstrated that gallic acid significantly reduced cell viability in a dose-dependent manner.[9] It also inhibited cell proliferation, as evidenced by a decrease in BrdU incorporation.[9] Furthermore, gallic acid was found to inhibit angiogenesis in vitro by decreasing capillary tube formation in HUVECs.[9] A separate study provided both in vitro and in vivo evidence for the effectiveness of gallic acid against glycerol-induced acute kidney injuries, showcasing its protective effects through the reduction of oxidative stress and inflammation.[10]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the key experimental protocols cited in this guide.
In Vitro Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow. The decrease in absorbance at a specific wavelength (typically 517 nm) is proportional to the antioxidant activity.[11][12]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: In this assay, the ABTS radical cation is generated by reacting ABTS with potassium persulfate. Antioxidants present in the sample reduce the blue-green ABTS radical cation back to its colorless neutral form. The reduction in absorbance at a specific wavelength (e.g., 734 nm) is measured.[13]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay assesses cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance after solubilization.[14]
In Vivo Models
-
Carrageenan-Induced Paw Edema: This is a widely used and reproducible model of acute inflammation. Carrageenan, a phlogistic agent, is injected into the plantar surface of a rodent's hind paw, inducing a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is evaluated by measuring the reduction in paw volume or thickness compared to a control group.
Signaling Pathways and Experimental Workflows
The biological activities of substituted phenols are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is key to elucidating their mechanisms of action.
Conclusion
The presented data underscore the critical importance of a multi-faceted approach to evaluating the therapeutic potential of substituted phenols. While in vitro assays serve as an essential initial screening tool, they do not always accurately predict in vivo efficacy. Factors such as bioavailability, metabolic stability, and the complexity of physiological systems can lead to discrepancies between the two models. The case studies of quercetin, caffeic acid derivatives, resveratrol, and gallic acid illustrate both successful translations from in vitro to in vivo models and instances where in vitro potency does not directly correlate with in vivo outcomes. For drug development professionals, a thorough understanding of these nuances is paramount for the successful translation of promising preclinical candidates into effective therapeutic agents. Future research should continue to focus on bridging the in vitro-in vivo gap through improved experimental models and a deeper understanding of the pharmacokinetic and pharmacodynamic properties of substituted phenols.
References
- 1. In vitro and ex vivo anti-inflammatory activity of quercetin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and ex vivo anti-inflammatory activity of quercetin in healthy volunteers - ProQuest [proquest.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Caffeic acid derivatives: in vitro and in vivo anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. erc.bioscientifica.com [erc.bioscientifica.com]
- 6. In vitro and in vivo evaluation of the antitumor efficiency of resveratrol against lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 9. Gallic acid reduces cell viability, proliferation, invasion and angiogenesis in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo evidence of the effectiveness of gallic acid on glycerol-induced acute kidney injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improvement of Ferulic Acid Antioxidant Activity by Multiple Emulsions: In Vitro and In Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro and in vivo antioxidant properties of ferulic acid: A comparative study with other natural oxidation inhibitors [agris.fao.org]
- 14. publires.unicatt.it [publires.unicatt.it]
Comparative Docking Analysis of Fluorinated Phenolic Ligands in Drug Discovery
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative molecular docking studies of fluorinated phenolic ligands. This guide provides an objective comparison of their performance with non-fluorinated alternatives, supported by experimental data, detailed protocols, and visual workflows.
The strategic incorporation of fluorine into phenolic ligands has become a cornerstone in modern medicinal chemistry, significantly enhancing their pharmacological profiles. Fluorine's unique properties, such as high electronegativity, small size, and its ability to form strong bonds with carbon, can profoundly influence a molecule's binding affinity, metabolic stability, and bioavailability.[1] This guide delves into comparative docking studies of fluorinated phenolic and similar compounds, offering insights into their potential as enzyme inhibitors.
Quantitative Comparison of Ligand Performance
The following tables summarize key quantitative data from various studies, comparing the binding affinities and inhibitory concentrations of fluorinated and non-fluorinated phenolic or related ligands against different protein targets.
| Ligand/Compound | Target Enzyme | Docking Score (kcal/mol) | Reference |
| Fluorinated Quinolines | |||
| Compound 4 | E. coli DNA gyrase B | -6.8 | [2] |
| Compound 5 | E. coli DNA gyrase B | -7.2 | [2] |
| Compound 6 | E. coli DNA gyrase B | -7.1 | [2] |
| Compound 7 | E. coli DNA gyrase B | -7.1 | [2] |
| Compound 8 | E. coli DNA gyrase B | -7.1 | [2] |
| Compound 9 | E. coli DNA gyrase B | -7.1 | [2] |
| Compound 10 | E. coli DNA gyrase B | -7.2 | [2] |
| Compound 15 | E. coli DNA gyrase B | -6.1 | [2] |
| Compound 16 | E. coli DNA gyrase B | -6.5 | [2] |
| Phenolic Compounds from Moringa oleifera | |||
| Rutin (flavonol di-hexose) | Human Pancreatic α-amylase | -9.40 | [3] |
| Nicotiflorin (Kaempferol-3-O-rutinoside) | Human Pancreatic α-amylase | -9.10 | [3] |
| Quercetin acetyl-glucoside | Human Pancreatic α-amylase | -9.20 | [3] |
| Quercetin malonyl-glucoside | Human Pancreatic α-amylase | -9.10 | [3] |
| Kaempferol acetyl-glycoside | Human Pancreatic α-amylase | -9.00 | [3] |
| Isoquercetin (flavone mono-hexose) | Human Pancreatic α-amylase | -8.80 | [3] |
| Astragalin | Human Pancreatic α-amylase | -8.50 | [3] |
| Ligand/Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Reference |
| Fluorophenylthiourea Derivatives | ||||
| 1-(2,6-difluorophenyl)thiourea | Glutathione S-transferase (GST) | - | 7.22±1.64 | [4] |
| Other fluorophenylthiourea derivatives | Glutathione S-transferase (GST) | - | up to 41.24±2.55 | [4] |
| 1-(2,6-difluorophenyl)thiourea | Glutathione Reductase (GR) | - | 23.04±4.37 | [4] |
| Other fluorophenylthiourea derivatives | Glutathione Reductase (GR) | - | up to 59.97±13.45 | [4] |
| Fluoroquinolones | ||||
| Enoxacin sesquihydrate | Tyrosinase | 28 ± 4 | - | [5] |
| Other fluoroquinolones | Tyrosinase | up to 50 ± 1.9 | - | [5] |
| Hydroquinone (standard) | Tyrosinase | 170 | - | [5] |
| Moringa oleifera ethanolic leaves extract | ||||
| MOLE | DPPH scavenging | 55.6 ± 0.18 µg/mL | - | [3] |
| Ascorbic acid (standard) | DPPH scavenging | 46.71 ± 0.24 µg/mL | - | [3] |
| MOLE | α-amylase inhibition | 27.54 ± 0.07 µg/mL | - | [3] |
| Acarbose (standard) | α-amylase inhibition | 19.45 ± 0.26 µg/mL | - | [3] |
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the docking results. Below are detailed protocols for typical molecular docking experiments.
Molecular Docking of Fluorinated Quinolines against E. coli DNA Gyrase B[3]
-
Software: AutoDock Vina was used for the in silico molecular docking analysis.[2]
-
Ligand Preparation: The 3D structures of the synthesized fluoroquinolone compounds were drawn using ChemDraw and saved in a suitable format.
-
Protein Preparation: The crystal structure of E. coli DNA gyrase B was obtained from the Protein Data Bank. Water molecules and co-crystallized ligands were removed, and polar hydrogen atoms were added.
-
Docking Procedure: The prepared ligands were docked into the active site of the prepared protein. The binding affinities were calculated in kcal/mol.[2]
Molecular Docking of Phenolic Compounds from Moringa oleifera against Human Pancreatic α-amylase[4]
-
Software: AutoDock Vina v1.1.2 in PyRx 30.8 was used for molecular docking.[3] Discovery Studio version v19.1.0.18287 was used for visualizing ligand-protein interactions.[3]
-
Ligand Preparation: The structures of phenolic compounds were retrieved from the PubChem database. The ligands were minimized and optimized using AutoDock Tools (ADT), which included adding charges, polar hydrogens, and setting up rotatable bonds.[3]
-
Protein Preparation: The 3D structure of human pancreatic α-amylase was prepared for docking.
-
Grid Box Definition: The active binding site of the α-amylase was chosen as the grid center. The grid box dimensions were set to encompass the entire binding site.[3]
-
Docking and Analysis: Docking was performed, and the resulting docking scores, representing binding affinity (Kcal/mol), were analyzed from the generated log files.[3]
Molecular Docking of Fluoroquinolones against Tyrosinase[6]
-
Ligand and Protein Preparation: The 3D structures of the fluoroquinolone drugs were prepared. The crystal structure of the tyrosinase enzyme was obtained and prepared for docking.
-
Docking Simulation: Docking studies were performed to predict the binding modes of the fluoroquinolones in the active site of tyrosinase.
-
Analysis: The interactions, including hydrogen bonds and hydrophobic interactions, between the ligands and the amino acid residues in the active site were analyzed to understand the mechanism of inhibition.[5] For example, enoxacin sesquihydrate formed hydrogen bonds with His85 and His263 residues.[5]
Visualizing the Docking Workflow
A typical molecular docking workflow involves several key steps, from preparing the molecules to analyzing the results.
Caption: A generalized workflow for molecular docking studies.
Enzyme Inhibition Mechanisms
Fluorinated organic molecules can inhibit enzyme activity through various mechanisms, including competitive, non-competitive, and mixed inhibition. Computational docking studies help elucidate the structural basis of this inhibition by providing insights into the geometric arrangement and electronic properties of the fluorinated inhibitors within the enzyme's binding pocket.
Caption: Mechanisms of reversible enzyme inhibition.
References
- 1. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular docking of phenolic compounds and screening of antioxidant and antidiabetic potential of Moringa oleifera ethanolic leaves extract from Qassim region, Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Docking Studies and the Effect of Fluorophenylthiourea Derivatives on Glutathione-Dependent Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 4-Fluoro-2-(4-methoxybenzyl)phenol: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed operational plan for the safe disposal of 4-Fluoro-2-(4-methoxybenzyl)phenol, a compound that, due to its chemical nature, requires careful management as hazardous waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on safety data sheets for similar compounds, this includes:
-
Eye Protection: Safety glasses with side-shields or chemical goggles.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin Protection: A lab coat or other protective clothing to prevent skin contact.[1][2]
-
Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any vapors or aerosols.[3]
In the event of a spill, it should be contained with an inert absorbent material such as sand, earth, or vermiculite.[2] The collected material should then be placed in a suitable, labeled container for disposal as hazardous waste.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following steps provide a general framework for its proper disposal:
-
Waste Identification and Segregation:
-
Treat all waste containing this compound as hazardous chemical waste.
-
Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams.
-
-
Containerization:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any relevant hazard warnings, such as "Harmful," "Irritant," or "Environmental Hazard."
-
-
Storage:
-
Arranging for Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for the collection and disposal of the chemical waste.
-
Provide the disposal company with a copy of the safety data sheet (SDS) if available, or detailed information about the chemical's properties.
-
Disposal should be carried out at an authorized hazardous or special waste collection point.[2][5][6]
-
Quantitative Data Summary
No specific quantitative data for the disposal of this compound, such as permissible concentration limits for drain disposal, is available in the provided search results. As a general rule for laboratory waste, halogenated organic compounds should not be disposed of down the drain.[4]
| Parameter | Value | Source |
| Recommended Disposal Method | Incineration or other approved hazardous waste treatment | General practice for halogenated organic compounds |
| Drain Disposal | Not recommended | [4] |
| Empty Container Disposal | The first rinse of the container must be collected and disposed of as hazardous waste.[4] Subsequent rinses of containers that held highly toxic chemicals may also need to be collected as hazardous waste.[4] | [4] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
